Epitalon (TFA)

Catalog No.
S8371684
CAS No.
M.F
C16H23F3N4O11
M. Wt
504.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitalon (TFA)

Product Name

Epitalon (TFA)

IUPAC Name

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C16H23F3N4O11

Molecular Weight

504.37 g/mol

InChI

InChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1

InChI Key

RJCJYCJZMHAFCM-WQYNNSOESA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Quantitative Data from Cell Studies

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies provide quantitative data on Epitalon's effects on telomere biology in human cell lines. The following table consolidates key findings from a 2025 study [1] [2].

Cell Line / Type Treatment Regimen Key Quantitative Findings Postulated Mechanism
Normal Fibroblast (IBR.3) 1.0 µg/mL daily for 3 weeks Dose-dependent telomere length extension [1] [2] Upregulation of hTERT mRNA and telomerase enzyme activity [1] [2]
Normal Epithelial (HMEC) 1.0 µg/mL daily for 3 weeks Dose-dependent telomere length extension [1] [2] Upregulation of hTERT mRNA and telomerase enzyme activity [1] [2]
Breast Cancer (21NT, BT474) 0.1 - 1.0 µg/mL daily for 4 days Significant telomere length extension [1] [2] Activation of Alternative Lengthening of Telomeres (ALT) pathway [1] [2]

Detailed Experimental Protocol

To illustrate a key methodology, here is the protocol from a 2025 study investigating Epitalon's effect on wound healing in a diabetic retinopathy model [3].

  • Cell Line: ARPE-19 (human retinal pigment epithelial cell line) [3].
  • Culture Conditions: Maintained in Dulbecco’s modified Eagle’s medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂ [3].
  • Disease Model Induction: Cells were exposed to a high glucose (HG) medium containing 35 mM D-glucose to mimic diabetic conditions. An osmotic control using 35 mM mannitol was included [3].
  • Peptide Preparation: Epitalon was dissolved in water at a stock concentration of 100 µg/mL and further diluted to working concentrations of 20, 40, and 60 ng/mL [3].
  • Wound Healing Assay:
    • Seed ARPE-19 cells at 40 x 10³ cells/well onto a 96-well ImageLock plate.
    • Create uniform scratch wounds using a WoundMaker.
    • Wash with PBS to remove detached cells.
    • Treat wounded cells with experimental media: SG (control), HG, or HG supplemented with Epitalon at different concentrations.
    • Place the plate in an IncuCyte live-cell analysis system and monitor migration every 3 hours for up to 48 hours.
    • Analyze the relative wound density (%) using dedicated software [3].
  • Key Findings: Epitalon restored impaired wound healing in HG-injured ARPE-19 cells by inhibiting hyperglycemia-induced epithelial-mesenchymal transition (EMT) and fibrosis [3].

Mechanisms of Action and Signaling Pathways

Epitalon's biological effects are attributed to its multi-pathway mechanism. The diagram below synthesizes its key modes of action as described across multiple studies.

g cluster_nuclear Nuclear & Epigenetic Actions cluster_cyto Cytoplasmic & Systemic Actions Epitalon Epitalon HistoneBinding Binds to Histones H1/3, H1/6 Epitalon->HistoneBinding Telomerase Activates Telomerase / ALT Epitalon->Telomerase Antioxidant Enhances Antioxidant Defenses Epitalon->Antioxidant Melatonin Stimulates Melatonin Synthesis Epitalon->Melatonin ImmuneMod Modulates Immune Response (e.g., Alters IL-2 mRNA) Epitalon->ImmuneMod RetinalHealing Promotes Retinal Wound Healing Epitalon->RetinalHealing ChromatinMod Chromatin Structure Modulation HistoneBinding->ChromatinMod GeneExpr Alters Gene Expression ChromatinMod->GeneExpr GeneExpr->RetinalHealing Telomere Extends Telomere Length Telomerase->Telomere ReduceROS Reduces ROS & Oxidative Stress Antioxidant->ReduceROS ReduceROS->RetinalHealing

Epitalon's multi-pathway mechanism of action involves nuclear, cytoplasmic, and systemic effects.

Research Considerations and Future Directions

For professionals designing research programs around Epitalon, several critical factors and knowledge gaps require attention.

  • Delivery and Dosing: As a peptide, Epitalon faces bioavailability challenges. Most in vivo studies use subcutaneous injection (e.g., 0.1–10 µg/mouse/day in rodents) to ensure consistent systemic delivery [4]. Intranasal administration has been explored for central nervous system targets. While some sources suggest potential oral activity due to low hydrolysability, this is not the primary research route [5] [4].
  • Key Research Gaps: The field lacks large-scale toxicology and pharmacokinetic studies in humans [4]. The precise molecular initiation of its multi-pathway effects remains unclear, and the long-term safety profile, especially concerning telomerase activation, requires thorough investigation [6] [4] [1].

Conclusion

References

Epitalon TFA structure Ala-Glu-Asp-Gly

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Structural Profile

Epitalon is a tetrapeptide with a molecular formula of C₁₄H₂₂N₄O₉ and a molecular weight of 390.349 g/mol for its free base form [1]. The trifluoroacetic acid (TFA) salt, commonly used in research, has the formula C₁₆H₂₃F₃N₄O₁₁ and a molecular weight of 504.37 g/mol [2] [3].

The standard form has its amino acids—L-Alanine, L-Glutamic acid, L-Aspartic acid, and Glycine—linked by α-peptide bonds [4]. A less common variant with gamma-carboxyl linkages has been reported but is not widely used [4].

Documented Biological Activities and Mechanisms

Epitalon exhibits a range of biological activities through multiple pathways, positioning it as a multi-target geroprotector.

Biological Activity Observed Effect / Outcome Model System Key Mechanism(s) / Notes
Telomerase Activation & Telomere Elongation Increased telomere length; extended replicative lifespan beyond Hayflick limit [1] [5]. Human somatic cells (e.g., fibroblasts), human cell lines (21NT, BT474, IBR.3, HMEC) [1] [5]. Upregulation of hTERT mRNA and telomerase enzyme activity in normal cells; activation of Alternative Lengthening of Telomeres (ALT) in some cancer cells [5].
Antioxidant Effects Increased activity of antioxidant enzymes (SOD, Glutathione Peroxidase, Glutathione-S-Transferase) [1]. Aging rats [1]. Putative activation of the Nrf2 pathway; reduction of oxidative stress markers [6].
Oncostatic & Anti-Tumor Effects Reduced incidence of spontaneous tumors and metastases [1]. Mouse models [1] [3]. Exact molecular mechanism is not fully defined [1].
Pineal Gland & Circadian Rhythm Regulation Restored melatonin secretion patterns [1]. Aged monkeys and humans [1]. Direct effect on pinealocytes, increasing AANAT enzyme and pCREB transcription factor [4].
Immune System Modulation Increased mRNA levels of Interleukin-2 (IL-2); shifted lymphocyte differentiation towards B-cells (increased CD20) [4]. Mouse splenocytes, rat pineal gland cultures [4]. Effects observed at ultra-low doses (10⁻¹⁷–10⁻¹⁵ M), suggesting high potency [4].

The following diagram summarizes the multi-pathway mechanism of action of Epitalon based on current research evidence.

G cluster_pathways Epitalon Mechanisms & Pathways cluster_effects Biological Outcomes Epitalon Epitalon Telomere Telomere Maintenance Epitalon->Telomere Epigenetic Epigenetic Regulation Epitalon->Epigenetic Antioxidant Antioxidant Defense Epitalon->Antioxidant Immune Immune Recalibration Epitalon->Immune Circadian Circadian Rhythm Epitalon->Circadian Senescence Delayed Cellular Senescence Telomere->Senescence Life_Ext Extended Lifespan in Animal Models Telomere->Life_Ext DNA_Prot Reduced DNA Damage & Chromosomal Aberrations Epigenetic->DNA_Prot Antioxidant->DNA_Prot Antioxidant->Life_Ext Tumor_Red Reduced Spontaneous Tumors Immune->Tumor_Red Immune->Life_Ext Circadian->Life_Ext Rhythm_Restore Restored Circadian & Hormonal Rhythms Circadian->Rhythm_Restore DNA_Prot->Tumor_Red

Epitalon's multi-pathway geroprotective mechanisms and outcomes.

Key Experimental Protocols

For researchers looking to replicate or build upon existing work, here are detailed methodologies from recent studies.

In Vitro Telomere Length Analysis (qPCR)

This protocol is used to quantify changes in telomere length in mammalian cell lines after Epitalon treatment [5].

  • Cell Lines & Culture: Human breast cancer cells (21NT, BT474), normal fibroblast cells (IBR.3), and normal epithelial cells (HMEC) are cultured in their respective standard media [5].
  • Treatment with Epitalon:
    • Source: Epitalon can be sourced from commercial suppliers like UK Peptides [5].
    • Stock Solution: Dissolve Epitalon in bacteriostatic water to a concentration of 2.5 mg/mL [5].
    • Dosing:
      • Cancer Cells: Treat daily with 0.1, 0.2, 0.5, and 1.0 μg/mL for 4 days [5].
      • Normal Cells: Treat daily with 1.0 μg/mL for 3 weeks [5].
  • DNA Extraction: Isolate genomic DNA using a commercial kit (e.g., Wizard Genomic DNA Purification Kit, Promega) [5].
  • Telomere Length Measurement (qPCR):
    • Method: Use the established qPCR technique by O'Callaghan and Fenech (2011) [5].
    • Standards: Create standard curves using serial dilutions of a telomere-specific oligomer (TTAGGG)₁₄ and a single-copy gene control (36B4) [5].
    • Calculation: Use Ct values from qPCR with the standard curves to calculate average telomere length in kilobases (kb) [5].
In Vivo Lifespan and Tumorigenesis Study

This protocol assesses the long-term geroprotective and oncostatic effects of Epitalon in a mouse model [3].

  • Animal Model: Swiss-derived SHR mice [3].
  • Dosage and Administration:
    • Dose: 1.0 μg/mouse (approximately 30-40 μg/kg) [3].
    • Route: Subcutaneous injection [3].
    • Regimen: Administer for 5 consecutive days every month over a period of 3 to 12 months [3].
  • Key Measurements:
    • Monitor food consumption and body weight [3].
    • Record the mean life span and the life span of the last 10% of survivors [3].
    • Analyze the frequency of chromosome aberrations in bone marrow cells [3].
    • Track the incidence of spontaneous tumors and metastases [3].

Research Status and Considerations

While preclinical data is promising, it is important to note that Epitalon is still considered an experimental research compound [6]. Most human data comes from small-scale trials, and large-scale clinical studies are needed to confirm its efficacy and long-term safety [1] [6]. A significant part of the research has been conducted by a single institute in Russia [1].

References

Mechanisms of Action and Quantitative Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Observed Effect Experimental Model Key Quantitative Findings Reference
Telomere Maintenance & Telomerase Activation Increased telomere length and telomerase activity [1] [2] Human breast cancer cell lines (21NT, BT474) [2] Dose-dependent telomere extension (0.1-1.0 µg/mL for 4 days) [2] [2]
Normal human fibroblast (IBR.3) and epithelial (HMEC) cells [2] Telomere extension after 1.0 µg/mL daily for 3 weeks; Upregulation of hTERT mRNA and telomerase enzyme activity [2] [2]
Life-span extension Drosophila melanogaster (fruit flies) and mice [3] Increased lifespan in animal models [3] [3]
Antioxidant & Oxidative Stress Resilience Enhanced antioxidant defense Old rats [4] Stimulated expression of antioxidant enzymes (SOD, ceruloplasmin); effects sometimes exceeded melatonin [4] [4]
Circadian Rhythm Restoration Stimulation of melatonin synthesis Rat pinealocyte cells [5] Statistically significant increase in AANAT enzyme and pCREB transcription factor [5] [5]
Human trial (75 women) [6] 0.5 mg/day increased melatonin synthesis by 160% vs. placebo [6] [6]
Immune System Recalibration Modulation of immune response Mouse splenocytes [5] Elevated IL-2 mRNA levels within 5 hours [5] [5]
Rat pineal gland culture [5] Increased B-cell marker CD20; decreased undifferentiated CD5+ cells [5] [5]
Tumor Suppression Inhibited spontaneous tumor development Mice [3] Inhibitory effect on spontaneous tumors; fewer/smaller tumors in cancer-induced rats [3] [6] [3] [6]

Experimental Protocols and Methodologies

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from key studies.

In Vitro Protocol for Telomere Length Analysis [2]

This protocol quantifies telomere length, hTERT expression, and telomerase activity.

  • Cell Lines and Culture: Use human cell lines (e.g., 21NT, BT474 for cancer; IBR.3, HMEC for normal cells). Culture them in their respective standard media.
  • Treatment Preparation: Prepare a stock solution of Epitalon TFA by dissolving it in bacteriostatic water to a concentration of 2.5 mg/mL. Dilute further in cell culture medium to working concentrations (e.g., 0.1, 0.2, 0.5, and 1.0 µg/mL).
  • Treatment Regimen: Treat cells daily with Epitalon for a defined period (e.g., 4 days for cancer cells, 3 weeks for normal cells). Include untreated controls.
  • DNA/RNA Extraction and Analysis:
    • DNA Extraction: Use a commercial genomic DNA purification kit.
    • Telomere Length Measurement (qPCR): Use a validated qPCR method. A standard curve is created from a telomere standard oligomer (e.g., (TTAGGG)14). The single-copy gene 36B4 serves as a genomic DNA control. Telomere length (in kilobases) is calculated from the Ct values [2].
    • hTERT mRNA Expression: Quantify using RT-qPCR.
    • Telomerase Activity: Measure using appropriate enzymatic assays.
In Vivo Dosing and Administration

While human clinical protocols are not standardized, the following research regimens have been used.

  • Subcutaneous Injection in Mice: A dose of 1.0 µg/mouse (approximately 30-40 µg/kg) administered for 5 consecutive days each month over 3-12 months slowed age-related decline and decreased chromosome aberrations in bone marrow cells by 17.1% [3].
  • Human Research Dosing: Subcutaneous injections of 0.5-1 mg per day for 10-20 consecutive days are commonly cited in literature, sometimes repeated cyclically [1] [6] [7]. One clinical study in women used 0.5 mg/day subcutaneously [6].

Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the primary signaling pathways and experimental workflows involved in Epitalon TFA's action.

G Epitalon Epitalon TelomereMaintenance Telomere Maintenance Epitalon->TelomereMaintenance AntioxidantEffects Antioxidant Effects Epitalon->AntioxidantEffects CircadianEffects Circadian Rhythm Restoration Epitalon->CircadianEffects ImmuneModulation Immune Recalibration Epitalon->ImmuneModulation TelomeraseActivation Telomerase Activation TelomereMaintenance->TelomeraseActivation TelomereElongation Telomere Elongation TelomeraseActivation->TelomereElongation CellularLifespan Prolonged Cellular Lifespan TelomereElongation->CellularLifespan Nrf2Activation Nrf2 Pathway Activation AntioxidantEffects->Nrf2Activation EnzymeExpression Antioxidant Enzyme Expression (SOD, Glutathione Peroxidase) Nrf2Activation->EnzymeExpression ReducedOxStress Reduced Oxidative Stress & DNA Damage EnzymeExpression->ReducedOxStress PinealSignaling Pineal Gland Signaling CircadianEffects->PinealSignaling AANAT_pCREB ↑ AANAT & pCREB Expression PinealSignaling->AANAT_pCREB MelatoninRelease Enhanced Melatonin Release AANAT_pCREB->MelatoninRelease IL2_mRNA ↑ IL-2 mRNA Expression ImmuneModulation->IL2_mRNA TCellBalance T-cell Ratio Rebalancing ImmuneModulation->TCellBalance BCellMaturation Promoted B-cell Maturation ImmuneModulation->BCellMaturation

Epitalon TFA's multi-pathway geroprotective mechanisms of action.

G start In Vitro Telomere Analysis Protocol step1 Cell Culture & Preparation (Human cancer & normal cell lines) start->step1 step2 Epitalon TFA Treatment (Daily dose: 0.1 - 1.0 µg/mL) (Duration: 4 days - 3 weeks) step1->step2 step3 Sample Collection & Extraction (DNA, RNA, Proteins) step2->step3 step4 Downstream Analysis step3->step4 analysis1 Telomere Length (qPCR) • Telomere standard oligomer • 36B4 reference gene step4->analysis1 analysis2 hTERT mRNA Expression (RT-qPCR) step4->analysis2 analysis3 Telomerase Enzyme Activity (Enzymatic assay) step4->analysis3 analysis4 ALT Activity Analysis (Immunofluorescence) step4->analysis4

Experimental workflow for in vitro analysis of Epitalon TFA effects on telomeres.

Research Considerations and Future Directions

  • Cancer Cell Considerations: Research indicates that in cancer cells, Epitalon can also significantly extend telomeres by activating the Alternative Lengthening of Telomeres (ALT) pathway [2]. This warrants careful investigation in oncology-focused research.
  • Uncertainty and Limitations: A 2025 review notes that despite extensive research, the precise mechanism of action remains unverified and information on critical safety issues is still missing [5] [6]. The FDA has noted a potential risk of immunogenicity [6].
  • Drug Development Status: Epitalon is classified as an experimental research peptide worldwide and is not approved as a therapeutic drug by the FDA, EMA, or other major regulatory bodies [7]. It is available for research use only [3].

References

Epitalon TFA endogenous origin pineal gland

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Epitalon exerts its effects through several key biological mechanisms, supported by in vitro and in vivo studies [1] [2] [3].

  • Telomere Maintenance and Telomerase Activation: Epitalon induces telomerase activity, the enzyme that adds length to telomeres. A 2025 study demonstrated a dose-dependent telomere length extension in normal human cells through upregulation of the telomerase catalytic subunit, hTERT [3]. In cancer cell lines, telomere lengthening occurred predominantly via the Alternative Lengthening of Telomeres (ALT) pathway [3].
  • Epigenetic Regulation and Gene Expression: The peptide can bind to promoter regions of DNA, loosening chromatin structure and potentially restoring youthful gene expression patterns. It has been shown to alter mRNA levels for targets like interleukin-2 (IL-2) and key enzymes such as neprilysin (NEP) and insulin-degrading enzyme (IDE), especially under hypoxic stress [1] [2].
  • Circadian Rhythm Restoration: Epitalon influences the pineal gland, stimulating the synthesis of melatonin. This is achieved by enhancing the expression of the transcription factor pCREB and the key melatonin-synthesis enzyme AANAT in pinealocytes [1] [2].
  • Antioxidant and Anti-mutagenic Effects: It strengthens intrinsic antioxidant defenses, potentially through Nrf2 activation, reducing oxidative damage markers and supporting mitochondrial integrity [1] [2].

Experimental Evidence and Key Findings

The following table summarizes quantitative data from pivotal studies on Epitalon's effects on telomeres and gene expression.

Table 1: Key Quantitative Findings from Experimental Studies

Experimental Model Treatment Protocol Key Measured Outcome Result Citation

| Human breast cancer cell lines (21NT, BT474) & normal cells (IBR.3, HMEC) | Dose: 0.1, 0.2, 0.5, 1.0 μg/mL daily. Duration: 4 days (cancer), 3 weeks (normal). | Telomere length (by qPCR), Telomerase activity, hTERT expression, ALT activity. | Dose-dependent telomere extension. Normal cells: via hTERT/telomerase upregulation. Cancer cells: via ALT activation. [3] | Khavinson et al., 2025 | | Cultured rat pinealocytes | Treated with Epitalon vs. controls. | AANAT enzyme & pCREB transcription factor concentrations. | Statistically significant increase in AANAT & pCREB, indicating direct stimulation of melatonin synthesis. [1] | PMC11943447 | | Human neuroblastoma NB7 cells (under hypoxia) | Treated with Epitalon. | mRNA levels of Neprilysin (NEP) & Insulin-degrading enzyme (IDE). | Prevented the hypoxia-induced decrease, maintaining mRNA levels at ~100% of normoxia baseline (vs. ~70% in hypoxic controls). [1] | PMC11943447 | | Splenocytes from CBA mice | Treated with Epitalon. | mRNA levels of Interleukin-2 (IL-2). | Elevated IL-2 mRNA levels observed after 5 hours of treatment. [1] | PMC11943447 |

Detailed Experimental Protocol

For research purposes, below is a detailed methodology for studying Epitalon's effects on telomere length in human cell lines, based on the 2025 study [3].

1. Cell Culture and Treatment - Cell Lines: Use both normal (e.g., fibroblast IBR.3, epithelial HMEC) and cancer (e.g., breast cancer 21NT, BT474) cell lines for comparison. - Epitalon Preparation: Dissolve Epitalon in bacteriostatic water to create a stock solution (e.g., 2.5 mg/mL). Aliquot and store at recommended temperatures. - Treatment Regimen: Treat cells daily with a range of Epitalon concentrations (e.g., 0.1, 0.2, 0.5, and 1.0 μg/mL). Include an untreated control. Refresh culture media daily. - Duration: Treat cancer cell lines for a shorter duration (e.g., 4 days). Treat normal cell lines for a longer period (e.g., 3 weeks) to observe effects on replicative lifespan.

2. Sample Collection and Analysis - DNA/RNA Extraction: Extract genomic DNA and total RNA from cell pellets post-treatment. - Telomere Length Measurement (qPCR): - Use the qPCR method described by O'Callaghan and Fenech (2011). - Perform serial dilutions of telomere-specific (TTAGGG)n and single-copy gene (36B4) oligomers to generate standard curves. - Calculate the relative telomere length (T/S ratio) from the Ct values, which can be converted to absolute length (kilobases, kb) using the standard curve. - Telomerase Activity Assay: Use a Telomeric Repeat Amplification Protocol (TRAP) assay to quantitatively measure telomerase enzyme activity in cell lysates. - hTERT mRNA Expression: Perform quantitative RT-PCR to measure the expression levels of the hTERT gene, normalized to housekeeping genes. - ALT Activity Assessment: Analyze ALT activity via immunofluorescence for ALT-associated markers (e.g., C-circles or PML bodies).

The workflow for this protocol can be visualized as follows:

A Cell Culture & Treatment B Sample Collection A->B C DNA/RNA Extraction B->C D Telomere Length (qPCR) C->D E Telomerase Activity (TRAP) C->E F hTERT Expression (qRT-PCR) C->F G ALT Activity (IF) C->G H Data Analysis D->H E->H F->H G->H

Experimental workflow for analyzing Epitalon's effects on telomeres.

Signaling Pathways and Logical Relationships

Based on current research, Epitalon's mechanisms can be mapped to a multi-pathway model. The diagram below synthesizes its core actions on telomeres, gene expression, and circadian regulation.

cluster_telomere Telomere & Gene Regulation cluster_circadian Circadian System Epitalon Epitalon T1 hTERT Upregulation Epitalon->T1 E1 Chromatin Remodeling Epitalon->E1 A1 Antioxidant Defense (Nrf2) Epitalon->A1 C1 Pinealocyte Stimulation Epitalon->C1 T2 Telomerase Activation T1->T2 T3 Telomere Lengthening T2->T3 O1 Cellular Senescence Delay T3->O1 E2 Altered Gene Expression E1->E2 E2->O1 O2 Cellular Resilience & Repair A1->O2 C2 ↑ pCREB, ↑ AANAT C1->C2 C3 Melatonin Synthesis C2->C3 C3->O1

Proposed multi-pathway mechanism of Epitalon, integrating telomere maintenance, epigenetic regulation, circadian rhythm, and antioxidant defenses.

Research Implications and Future Directions

Epitalon represents a compelling multi-pathway geroprotector. Its ability to target several hallmarks of aging simultaneously makes it a unique candidate for longevity research [2]. However, several challenges remain before clinical translation:

  • Delivery and Pharmacokinetics: The peptide faces bioavailability challenges. Subcutaneous injection is the most common and reliable route in research [1] [2]. Novel delivery methods, such as dendrimer-conjugated Epitalon, are being explored in silico to enhance stability and cellular uptake [2].
  • Safety and Long-Term Data: Comprehensive large-scale toxicology and long-term pharmacokinetic studies in humans are lacking [2] [4]. Epitalon exists in eight stereoisomeric forms, but only the all-L (natural) form has been studied, leaving potential toxicity of other forms unknown [2].
  • Dosing Protocols: Research suggests low, cyclical dosing (e.g., 10-20 day cycles) is sufficient to "reset" regulatory pathways, with effects lasting for months. Continuous dosing has not shown added benefit and may carry unknown risks [4].

References

Molecular Mechanisms of Telomerase Activation

Author: Smolecule Technical Support Team. Date: February 2026

Research indicates that Epitalon TFA influences telomerase through several key mechanisms, primarily by modulating the expression of the telomerase reverse transcriptase (hTERT) subunit.

  • hTERT Upregulation: A 2025 study demonstrated that treatment with Epitalon in normal human epithelial (HMEC) and fibroblast (IBR.3) cells led to a significant increase in hTERT mRNA expression, which correlated directly with enhanced telomerase enzyme activity and subsequent telomere lengthening [1] [2]. This suggests the peptide acts at the transcriptional level to activate the core telomerase complex.
  • Promoter Interaction and Chromatin Remodeling: Epitalon is proposed to interact with DNA promoter regions, leading to a loosening of chromatin structure. This epigenetic remodeling may restore more youthful gene expression patterns, facilitating the transcription of genes like hTERT and those involved in DNA repair [3].

The following diagram outlines the primary signaling pathway through which Epitalon TFA activates telomerase and extends telomeres.

G Epitalon_TFA Epitalon TFA Chromatin_Remodeling Chromatin Remodeling (Promoter Accessibility) Epitalon_TFA->Chromatin_Remodeling Binds DNA hTERT_Gene hTERT Gene Chromatin_Remodeling->hTERT_Gene Increases hTERT_mRNA ↑ hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase_Enzyme ↑ Telomerase Enzyme Activity hTERT_mRNA->Telomerase_Enzyme Translation Telomere_Length Extended Telomere Length Telomerase_Enzyme->Telomere_Length Synthesizes Telomeric DNA

Simplified pathway of Epitalon TFA-induced telomerase activation and telomere extension.

Experimental Evidence and Quantitative Data

A key 2025 study provided quantitative data on Epitalon's effects across different human cell types [1] [2]. The methodology and results are summarized below.

Key Experimental Protocol [1] [2]:

  • Cell Lines: Normal human fibroblast (IBR.3) and epithelial (HMEC) cells; breast cancer cells (21NT, BT474).
  • Treatment: Cells treated daily with 1.0 μg/mL Epitalon for 3 weeks (normal cells) or with doses from 0.1 to 1.0 μg/mL for 4 days (cancer cells).
  • Key Measurements:
    • Telomere length: Quantified via qPCR.
    • hTERT expression: Assessed via mRNA levels.
    • Telomerase activity: Measured enzymatically.
    • ALT activity: Monitored via immunofluorescence for specific markers.

Summary of Quantitative Findings:

Cell Type Telomere Length Change Proposed Primary Mechanism Key Observation
Normal Fibroblast (IBR.3) Increased Telomerase upregulation Dose-dependent extension via hTERT and telomerase [1].
Normal Epithelial (HMEC) Increased Telomerase upregulation Dose-dependent extension via hTERT and telomerase [1].
Breast Cancer (21NT, BT474) Increased ALT activation Significant telomere extension via Alternative Lengthening of Telomeres pathway [1] [4].

A critical finding was that Epitalon activates different telomere-lengthening mechanisms in normal versus cancerous cells [1]. In normal cells, it primarily upregulates telomerase, while in cancer cells, it can also activate the Alternative Lengthening of Telomeres (ALT) pathway [1]. This distinction is vital for evaluating its potential therapeutic profile and safety.

Important Research Considerations

For professionals developing protocols or interpreting data, several technical and safety considerations are crucial.

  • Delivery and Pharmacokinetics: As a peptide, Epitalon faces bioavailability challenges. Most studies use subcutaneous injection to ensure consistent systemic absorption [3] [5]. While oral and intranasal routes are explored, they are less validated [3].
  • Cancer Risk Considerations: The potential for Epitalon to promote pre-existing tumors is a critical area of investigation. The observed activation of telomere-maintenance mechanisms in cancer cells warrants caution and underscores the need for rigorous safety profiling [3] [1].
  • Research Status: Despite promising preclinical data, Epitalon remains an experimental compound. Large-scale human trials, long-term safety data, and optimized delivery methods are needed before clinical adoption [3] [5].

References

Epitalon TFA natural vs synthetic forms

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Source Profile

The table below clarifies the relationship between Epitalon and its natural counterpart.

Characteristic Epithalamin (Natural Extract) Epitalon (Synthetic Peptide)
Source Polypeptide extract from bovine pineal glands [1] Laboratory-synthesized [1]
Composition Complex polypeptide mixture [1] Single, defined tetrapeptide (Ala-Glu-Asp-Gly) [1]
Discovery & Relevance Studied since the 1970s; established geroprotective effects [1] Synthesized based on Epithalamin's amino acid composition; confirmed present in human pineal extract in 2017 [1] [2]
Common Salt Forms Not applicable (natural extract) Typically studied in free-base form; acetate and Trifluoroacetic acid (TFA) salts are common for R&D [1] [3]

Chemical Structure Notes: The primary structure of synthetic Epitalon is a linear sequence of four amino acids (Ala-Glu-Asp-Gly) connected by α-peptide bonds [1]. A rare structural variant with bonds through the γ/δ-carboxylic groups of glutamic and aspartic acid has been reported, but this is an exception [1].

Biological Activity and Mechanisms

Epitalon is a multi-pathway geroprotector, influencing several hallmarks of aging. The diagram below illustrates its core mechanisms of action and their interrelationships.

G cluster_1 Mechanisms of Action Epitalon Epitalon Telomere Telomere Maintenance • Telomerase activation • Telomere length extension Epitalon->Telomere Epigenetic Epigenetic Regulation • Binds DNA (e.g., CAG sequences) • Interacts with histones H1/6, H1/3 Epitalon->Epigenetic Antioxidant Antioxidant Defense • Nrf2 pathway activation • Reduces ROS Epitalon->Antioxidant Circadian Circadian Rhythm • Stimulates melatonin synthesis • Modulates clock genes Epitalon->Circadian Immune Immune Recalibration • Upregulates IL-2 mRNA • Modulates T-cell ratios Epitalon->Immune Senescence Cellular Senescence Telomere->Senescence Delays Expression Gene Expression Epigenetic->Expression Modulates Damage Oxidative Damage Antioxidant->Damage Reduces Rhythm Hormonal Rhythms Circadian->Rhythm Restores Function Immune Function Immune->Function Improves

The following table summarizes the key evidence supporting these mechanisms.

Mechanism of Action Key Experimental Evidence Research Models
Telomere Lengthening & Telomerase Activation Dose-dependent telomere extension; upregulation of hTERT mRNA and telomerase activity in normal cells; ALT activation in cancer cells [4]. Human cell lines (normal breast epithelial HMEC, fibroblast IBR.3, breast cancer 21NT, BT474) [4].
Epigenetic & Gene Regulation Binds to DNA (e.g., CAG sequences) and histones H1/6, H1/3; regulates neuronal differentiation gene expression in human stem cells [5]. In silico modeling; human gingival mesenchymal stem cells [5].
Antioxidant & Wound Healing Restored delayed wound healing; reduced HG-induced ROS; inhibited HG-induced EMT and fibrosis [5]. Human retinal pigment epithelial cell line (ARPE-19) under high glucose (HG) conditions [5].
Circadian Rhythm & Melatonin Regulation Increased biomarkers for melatonin synthesis (AANAT, pCREB) [1]. Increased melatonin synthesis in a human trial [6]. Rat pinealocyte cells [1]. Human trial (75 women) [6].
Immune Modulation Elevated IL-2 mRNA levels in splenocytes; influenced lymphocyte differentiation in pineal gland cultures [1]. Mouse splenocytes; rat pineal gland cultures [1].

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are methodologies from recent studies.

Protocol: Telomere Length Analysis in Human Cell Lines [4]

This protocol is used to quantitatively assess Epitalon's effect on telomere maintenance.

  • Cell Lines Used: Normal (HMEC, IBR.3) and cancerous (21NT, BT474) human cells.
  • Treatment:
    • Normal cells: Treated daily with 1.0 μg/mL Epitalon for 3 weeks.
    • Cancer cells: Treated daily with a dose range (0.1, 0.2, 0.5, and 1.0 μg/mL) for 4 days.
  • DNA Extraction & Telomere Length Measurement:
    • DNA was isolated using a commercial purification kit.
    • Telomere length was estimated using the qPCR technique described by O'Callaghan and Fenech (2011).
    • A telomere standard oligomer (TTAGGG)14 was used for a standard curve.
    • The single-copy gene 36B4 was used as a genomic DNA control.
    • Total telomere length was calculated in kilobases (kb) from Ct values.
Protocol: Wound Healing Assay in Retinal Cells [5]

This protocol models Epitalon's effect on tissue repair under diabetic retinopathy-like conditions.

  • Cell Line: Human retinal pigment epithelial cell line (ARPE-19).
  • Injury Model: Cells were exposed to High Glucose (HG) condition (35 mM D-glucose) to mimic diabetic stress. A mannitol control was used to rule out osmotic effects.
  • Treatment: HG-injured cells were supplemented with Epitalon at 20, 40, and 60 ng/mL.
  • Wound Healing Measurement:
    • A standardized scratch wound was created in confluent cell monolayers using a WoundMaker.
    • Wound closure was monitored in real-time using an IncuCyte live-cell analysis system.
    • Relative Wound Density (%) was analyzed automatically every 3 hours for up to 48 hours.

Research Status and Safety Considerations

  • Regulatory Status: Epitalon is classified as an experimental peptide worldwide and is not approved as a therapeutic drug by the FDA, EMA, or other major regulatory bodies. It is legally available only for research purposes [7] [6].
  • Safety Profile: While existing small-scale human trials and preclinical studies report a favorable safety profile with minimal adverse events (e.g., mild injection site reactions), a 2025 systematic review notes that information on critical safety issues is still missing [1] [6]. The FDA has included Epitalon in a list of peptides that pose a potential risk of immunogenicity [6].
  • Delivery Methods in Research: The vast majority of studies use subcutaneous injection to ensure consistent systemic absorption. Alternative routes like intranasal administration have been explored for CNS delivery, while oral and sublingual routes suffer from poor bioavailability and lack robust evidence [2] [7].

Key Takeaways for Researchers

  • From Natural to Synthetic: Epitalon is a synthetic tetrapeptide (AEDG) modeled on the natural pineal extract Epithalamin. Its biological relevance was confirmed by its subsequent discovery in human pineal gland extracts [1] [2].
  • Multi-Target Geroprotector: Its primary research interest lies in its ability to simultaneously target multiple aging hallmarks, including telomere attrition, epigenetic alterations, and oxidative stress [2].
  • Robust In Vitro Evidence: Well-established protocols demonstrate its efficacy in telomere extension and enhancing wound healing in disease models. However, this remains an early research stage, and clinical readiness requires large-scale human trials [4] [5].

References

Epitalon TFA subcutaneous injection protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Epitalon (also known as Epithalon or Epithalone) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG) [1] [2]. It was developed based on the composition of Epithalamin, a natural polypeptide extract from the bovine pineal gland [2]. Its presence in human physiological pineal gland extracts was confirmed in 2017 [1] [2].

As a geroprotector, Epitalon is noted for its multi-pathway action, simultaneously targeting several hallmarks of aging [1]. The diagram below summarizes its primary mechanisms of action.

G cluster_primary Primary Documented Mechanisms cluster_cellular Key Cellular Effects Epitalon Epitalon Telomere Telomere Maintenance Epitalon->Telomere Epigenetic Epigenetic Regulation Epitalon->Epigenetic Oxidative Oxidative Stress Resilience Epitalon->Oxidative Immune Immune Recalibration Epitalon->Immune Circadian Circadian Rhythm Restoration Epitalon->Circadian Telomerase Activates Telomerase & ALT pathways Telomere->Telomerase Chromatin Loosens Chromatin & Modulates Gene Expression Epigenetic->Chromatin Nrf2 Activates Nrf2 Pathway Boosts Antioxidant Enzymes Oxidative->Nrf2 IL2 Upregulates IL-2 mRNA Rebalances T-cell Ratios Immune->IL2 Melatonin Stimulates Melatonin Synthesis & Clock Genes Circadian->Melatonin

Formulation and Reconstitution

Epitalon is commonly available as a lyophilized (freeze-dried) powder, often in the form of a trifluoroacetate (TFA) salt or acetate salt [1] [2]. The following table outlines standard reconstitution procedures.

Parameter Specification
Recommended Solvent Bacteriostatic Water (0.9% Benzyl Alcohol) [3].
Standard Concentration 10 mg/mL (Reconstitute a 10 mg vial with 1 mL of solvent) [3].

| Reconstitution Steps | 1. Draw 1.0 mL of bacteriostatic water into a sterile syringe. 2. Slowly inject the water along the wall of the vial to minimize foaming and peptide denaturation. 3. Gently swirl the vial until the powder is fully dissolved. Avoid vigorous shaking [3]. | | Post-Reconstitution Handling | Storage: Refrigerate at 2–8°C (35–46°F). Stability: Use immediately or within a short timeframe; long-term stability data for reconstituted solutions is not fully established. Protection from Light: Store in the dark to preserve integrity [3]. |

Subcutaneous Injection Protocol

The subcutaneous (SC) route is the most documented and reliable method of administration in research settings, ensuring consistent systemic absorption [1] [4]. The table below summarizes key dosing regimens reported in literature and commercial research guides.

Protocol Type Dosage Cycle Duration & Frequency Key Supporting Information
Standard Daily (Common) 5–10 mg per day [4] 10–20 consecutive days. Cycle repeated every 6–12 months [4]. Derived from a synthesis of preclinical data and clinical protocols from Eastern European research [4] [5].
Aggressive / "Russian" 10 mg per day [3] 10 consecutive days (total 100 mg) [3]. An intensive protocol; total dosage and long-term effects require further study [3].
Extended / "Ukrainian" 10 mg per injection [3] Single injection every 4 days for a total of 5 injections (over 17 days) [3]. A less frequent dosing schedule; comparative efficacy to daily protocols is not established [3].
Low-Dose Human Trial 0.5–1.0 mg per day [1] [6] Up to 20 days [1]. Used in specific clinical studies on circadian rhythm and melatonin in elderly subjects [1] [6].
Administration Workflow

The following workflow outlines a standard SC injection procedure for a 10 mg daily protocol.

G Start 1. Reconstitute 10 mg vial with 1 mL solvent A 2. Draw 100 units (0.1 mL) = 1 mg dose into syringe Start->A B 3. Select & clean injection site A->B C Common SC Sites: - Lower abdomen - Thigh - Upper arm B->C D 4. Pinch skin, insert needle at 45-90° angle C->D E 5. Inject slowly and withdraw needle D->E F 6. Apply light pressure. Rotate sites for next dose. E->F

Experimental and Safety Considerations

For research planning, it is critical to account for the following practical and safety aspects:

  • Dosing Philosophy: Epitalon appears to act as a low-dose, cyclical reset for regulatory pathways. Higher doses (e.g., >20 mg/day) have not demonstrated increased benefit and may introduce unquantified risk [4]. The effects are believed to be sustained after a short course, making continuous administration unnecessary [4].
  • Age Considerations: The most robust evidence for benefits like melatonin restoration and telomere attenuation comes from studies on aged organisms [1] [6]. The responsiveness in younger models is less clear.
  • Safety and Tolerability: Epitalon is generally reported to be well-tolerated in existing studies [6]. Potential adverse effects are typically mild and may include:
    • Local Injection Site Reactions: Redness, itching, or irritation [4] [6].
    • Sleep Pattern Changes: Vivid dreams or altered sleep architecture as melatonin synthesis is influenced [4].
    • Unknown Long-Term Safety: Comprehensive large-scale, long-term human safety data and toxicology profiles are lacking [1] [6]. The FDA has noted a potential, though unconfirmed, risk of immunogenicity [6].
  • Regulatory Status: Epitalon is not approved by the FDA, EMA, or other major regulatory agencies for any therapeutic indication. It is strictly an experimental research chemical [4].

Conclusion for Researchers

Epitalon represents a fascinating, multi-mechanism candidate in geroscience research. The subcutaneous administration of 5-10 mg daily for 10-20 days constitutes a well-documented and effective protocol for inducing geroprotective effects in preclinical and limited clinical settings. The cyclical nature of its administration is a key feature of its proposed mechanism.

Researchers are advised to proceed with caution due to the incomplete long-term safety data and the compound's unapproved regulatory status. Future work should focus on validating biomarkers of efficacy, optimizing delivery systems, and conducting large-scale, controlled trials to fully elucidate Epitalon's potential and risks.

References

Epitalon TFA intranasal administration research

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon Intranasal Application Notes

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide developed from a natural pineal gland extract [1]. Its potential geroprotective effects include telomerase activation, melatonin regulation, and antioxidant activity [1] [2]. Intranasal administration is investigated as a non-invasive method to deliver the peptide directly to the central nervous system by bypassing the blood-brain barrier [3] [4].

Pharmacological Profile & Rationale for Intranasal Delivery

The intranasal route leverages the nasal cavity's direct neural pathways to the brain, facilitating rapid onset of action for central targets [3] [4].

  • Key Advantages: Bypasses the blood-brain barrier and first-pass metabolism, potentially enhancing bioavailability for CNS targets [3] [4].
  • Limitations: Formulation stability, potential for mucosal irritation, and precise dosing calibration require careful consideration. Bioavailability is expected to be lower than injectable routes but higher than oral administration [5].
Summary of Quantitative Research Data

The following table summarizes key quantitative findings from preclinical studies on intranasal Epitalon.

Study Model Dosage & Concentration Administration Protocol Key Quantitative Findings Reported Outcome
Rat neocortex [3] [4] 30 ng per animal (single dose) Single intranasal administration Discharge frequency increased 2-2.5 times; multiphasic peaks at 5-7, 11-12, and 17-18 minutes [3] [4]. Significant activation of cortical neuron activity [3] [4].
Detailed Experimental Protocol

Below is a generalized methodology for investigating intranasal Epitalon in preclinical models, based on published research approaches.

1. Formulation Preparation

  • Peptide Reconstitution: Reconstitute Epitalon TFA lyophilized powder with sterile bacteriostatic water or 0.9% saline to achieve the desired concentration [5].
  • Stability Storage: Aliquot and store the stock solution at -20°C or below. Avoid multiple freeze-thaw cycles to maintain peptide integrity.

2. Intranasal Dosing Procedure

  • Animal Model: Anesthetize male Wistar rats (or other appropriate models) per approved IACUC protocol [3] [4].
  • Administration: Using a micropipette with a soft tip, administer the calculated volume of Epitalon solution dropwise into the nares, allowing the animal to inhale each drop spontaneously.
  • Control Group: A vehicle control group receiving the same volume of solvent without the active peptide is essential.

3. Experimental Endpoint Analysis

  • Neurophysiological Recording: Under anesthesia, record extracellular activity of cortical neurons using a glass microelectrode for 10-15 minutes pre-administration and continue for at least 30 minutes post-administration [3] [4].
  • Molecular Biomarkers: Terminate the experiment at designated time points to collect tissue (e.g., brain regions, blood). Analyze biomarkers such as telomerase activity, gene expression (e.g., clock genes, IL-2), and melatonin levels via ELISA, RT-PCR, or Western Blot [1] [2].

Research Workflow and Mechanisms of Action

The following diagram illustrates the key stages of a preclinical study using intranasal Epitalon, from formulation to data analysis.

G Start Study Initiation F1 Formulation Prep: Reconstitute Epitalon TFA in sterile solvent Start->F1 F2 Animal Dosing: Intranasal administration in anesthetized model F1->F2 F3 Acute Response Monitoring: e.g., neuronal firing rate F2->F3 F4 Tissue Collection & Molecular Analysis: Telomerase, gene expression, hormones F3->F4 F5 Data Analysis & Interpretation F4->F5 End Study Conclusion F5->End

Epitalon's effects are mediated through multiple pathways, as shown in the mechanism of action diagram below.

G Intranasal Intranasal Administration CNS Direct CNS Delivery (via Olfactory/Trigeminal pathways) Intranasal->CNS M1 Neuroendocrine Regulation: Stimulates pinealocyte activity, modulates melatonin synthesis CNS->M1  Proposed M2 Gene Expression Modulation: Influences clock genes, upregulates antioxidant defenses CNS->M2  Proposed M3 Telomerase Activation: Stimulates telomerase, potentially lengthens telomeres CNS->M3  Proposed M4 Immune Recalibration: Upregulates IL-2 mRNA, modulates T-cell differentiation CNS->M4  Proposed R1 Circadian rhythm restoration M1->R1 R4 Oxidative stress resilience M2->R4 R2 Cellular aging modulation M3->R2 R3 Neuronal activity activation M4->R3 O1 Potential Outcomes

Critical Safety & Regulatory Considerations

  • Research Compound: Epitalon is not FDA-approved for human treatment and is strictly an experimental research chemical [5].
  • Limited Long-Term Data: Long-term safety, toxicology, and pharmacokinetic data, especially for the TFA salt form and its various stereoisomers, are not available [2].
  • Dosing Strategy: Preclinical evidence suggests Epitalon acts as a signaling molecule, making low, cyclical dosing (e.g., 10-20 days) more appropriate than continuous high-dose administration [5].

Future Research Directions

To translate intranasal Epitalon research toward potential clinical application, several key areas require investigation:

  • Formulation Optimization: Development of stable nasal sprays with absorption enhancers [2].
  • Pharmacokinetics/Pharmacodynamics (PK/PD): Systematic studies to establish bioavailability, half-life, and dose-response relationships for the intranasal route [2].
  • Long-Term Safety: Comprehensive toxicological studies in relevant animal models [5] [2].

References

Comprehensive Application Notes and Protocols for Epitalon TFA Solid-Phase Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Epitalon

Epitalon (also known as Epithalon or Epithalone) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG) that was developed based on the amino acid composition of Epithalamin, a natural polypeptide extract derived from the bovine pineal gland [1] [2]. This peptide was first identified and extensively studied by Russian gerontologist Vladimir Khavinson and his team at the St. Petersburg Institute of Bioregulation and Gerontology, who investigated its potential geroprotective and regenerative properties [3]. For many years, the endogenous presence of Epitalon in the human body remained unconfirmed until 2017, when it was successfully detected in physiological pineal gland extract, validating its status as a naturally occurring biological regulator [1].

Epitalon has attracted significant scientific interest due to its diverse biological activities, including telomerase activation, melatonin regulation, antioxidant effects, and potential anti-aging properties [1] [4]. Research indicates that Epitalon exerts significant effects on cellular longevity, circadian biology, and oxidative balance through both specific and nonspecific mechanisms [3]. The tetrapeptide has demonstrated the ability to influence gene expression, modulate immune function, and promote neuronal differentiation in various experimental models [5]. These multifaceted biological activities make Epitalon a compelling subject for pharmacological research and drug development, particularly in the fields of gerontology and neuroendocrine regulation.

Table 1: Chemical Identity of Epitalon

Property Description
Systematic Name L-Alanyl-L-α-glutamyl-L-α-aspartyl-glycine
Amino Acid Sequence Ala-Glu-Asp-Gly (AEDG)
Molecular Formula C₁₅H₂₄N₄O₉
CAS Registry Number 307297-39-8
Source Synthetic analog of natural pineal gland peptide
Common Salt Forms Acetate salt, Trifluoroacetate (TFA) salt
Structural Variants Primarily α-peptide bonds; rare γ/δ-bonded variants reported

Synthesis Planning and Strategy

Resin Selection and Functionalization

The synthesis of Epitalon via Solid-Phase Peptide Synthesis (SPPS) begins with appropriate resin selection, which determines the C-terminal functionality of the final peptide. For Epitalon synthesis, which has a C-terminal glycine, Rink amide resin is recommended to produce a C-terminal carboxamide, or Wang resin for a C-terminal carboxylic acid. The choice between these resins depends on the desired C-terminal functionality for subsequent biological testing. The resin swelling process is critical for successful synthesis, requiring approximately 10-15 mL of DMF per gram of resin with gentle agitation for 30-60 minutes to ensure proper solvent penetration and resin expansion [6] [7].

The first amino acid (C-terminal glycine for Epitalon) must be attached to the resin using an appropriate coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) [8]. The loading efficiency should be verified through quantitative ninhydrin tests or bromophenol blue monitoring to ensure optimal resin functionalization before proceeding with the stepwise chain assembly. This initial coupling is performed with a 3-5 fold excess of the protected amino acid relative to the resin's loading capacity to achieve near-quantitative coupling yields [7].

Protecting Group Strategy

The Fmoc deprotection mechanism involves base-catalyzed abstraction of the relatively acidic proton from the fluorenyl ring system, leading to β-elimination and formation of dibenzofulvene and carbon dioxide [6]. Piperidine (typically 20% in DMF) is most commonly used for Fmoc removal, with recent optimized protocols utilizing deprotection times of three minutes or less per cycle [6]. For problematic sequences where aggregation occurs, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be used as a more efficient non-nucleophilic base, though caution is advised when aspartic acid residues are present due to potential aspartimide formation [6].

Table 2: SPPS Building Blocks for Epitalon Synthesis

Amino Acid Position in Sequence Side Chain Protecting Group Coupling Method
Glycine C-terminal (4) None required Standard coupling
Aspartic Acid 3 tert-Butyl (OtBu) Standard coupling
Glutamic Acid 2 tert-Butyl (OtBu) Standard coupling
Alanine N-terminal (1) None required Standard coupling

SPPS Experimental Protocol

Manual Synthesis Procedure

The manual synthesis of Epitalon follows a systematic iterative process of deprotection, coupling, and washing steps. Begin by placing the Fmoc-Gly-Wang resin (0.5 mmol, 0.5-0.8 mmol/g loading) in a solid-phase peptide synthesis reactor equipped with a fritted disc and solvent-resistant valves. Swell the resin with 10 mL DMF per gram of resin for 60 minutes with occasional gentle nitrogen bubbling or agitation [6] [7]. Perform the Fmoc deprotection step using 20% piperidine in DMF (10 mL/g resin) with two treatments of 5 and 10 minutes respectively. After each deprotection, drain the reactor and wash the resin thoroughly with DMF (5 × 10 mL/g resin) to ensure complete removal of the piperidine and dibenzofulvene adducts [6].

For the coupling steps, prepare a solution of the next Fmoc-protected amino acid (3 equivalents, 0.5 M in DMF) and HATU (2.7 equivalents, 0.45 M in DMF) in a separate vessel. Activate the mixture for 1 minute before adding DIEA (6 equivalents). Transfer this activated solution to the resin and agitate for 45-60 minutes under inert atmosphere. Monitor coupling completion using the Kaiser (ninhydrin) test - a negative test (yellow beads) indicates complete coupling, while a positive test (blue beads) necessitates recoupling with fresh reagents for 30 minutes [7]. After confirmed coupling, drain the reaction mixture and wash the resin with DMF (3 × 10 mL/g resin) before proceeding to the next Fmoc deprotection. Repeat this cycle for each subsequent amino acid in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and finally Fmoc-Ala-OH [6] [7].

Automated Synthesis Implementation

Automated SPPS offers significant advantages for reproducible Epitalon synthesis, particularly through the implementation of microwave-assisted protocols that enhance coupling efficiency and reduce synthesis time [8] [7]. Programmable automated systems such as the Chemputer platform can execute the complete SPPS workflow, including resin swelling, peptide assembly, and final cleavage, through digitally encoded protocols written in Chemical Description Language (χDL) [8]. These systems provide superior reproducibility and can perform up to 1635 unit operations over 85 hours of continuous activity with minimal operator intervention.

For automated Epitalon synthesis, standardize the following parameters: amino acid couplings using 2 mL of Fmoc-protected amino acid (0.5 M in DMF), 2 mL HATU (0.45 M in DMF), and 0.5 mL DIEA with a 30-minute coupling time under microwave irradiation at 50°C [8]. Program Fmoc deprotections with two treatments of 20% piperidine in DMF (2 × 9 mL, 15 minutes total) at room temperature. Between each synthetic step, implement comprehensive washing protocols with DMF (3 × 10 mL) and dichloromethane (DCM, 2 × 10 mL) to ensure purity. The automated system should incorporate real-time monitoring of the deprotection process through UV detection of the dibenzofulvene-piperidine adduct at 301-310 nm to verify complete Fmoc removal before proceeding to subsequent coupling steps [8].

G ResinSelection Resin Selection (Rink Amide or Wang) Swelling Resin Swelling DMF, 30-60 min ResinSelection->Swelling FirstAA First Amino Acid Attachment (Glycine, HATU/DIEA) Swelling->FirstAA FmocDeprotection Fmoc Deprotection 20% Piperidine/DMF FirstAA->FmocDeprotection Coupling Amino Acid Coupling Fmoc-AA, HATU, DIEA, 45-60 min FmocDeprotection->Coupling KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->FmocDeprotection Positive (Repeat) Complete Sequence Complete? KaiserTest->Complete Negative Complete->FmocDeprotection No (Next AA) Cleavage Global Deprotection & Cleavage TFA Cocktail, 2-4 h Complete->Cleavage Yes Precipitation Ether Precipitation & Washing Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Analysis Analytical Characterization HPLC, MS Lyophilization->Analysis

Diagram 1: Epitalon Solid-Phase Peptide Synthesis Workflow. The flowchart illustrates the stepwise process for synthesizing Epitalon via Fmoc/tBu SPPS methodology, from initial resin selection to final analytical characterization.

Post-Synthesis Processing and Analysis

Cleavage and Global Deprotection

The cleavage and global deprotection of Epitalon from the resin support requires a carefully formulated trifluoroacetic acid (TFA)-based cocktail to simultaneously remove all side chain protecting groups and liberate the peptide from the solid support. Prepare a cleavage mixture of TFA/water/triisopropylsilane (TIPS) in a 90:5:5 (v/v/v) ratio, with the TIPS serving as a carbocation scavenger to prevent alkylation of sensitive amino acid residues [6] [8]. For each gram of peptide-resin, use 10-15 mL of cleavage cocktail and maintain the reaction for 2-4 hours at room temperature with occasional gentle agitation. For peptides containing particularly acid-sensitive sequences, extend the cleavage time to 4 hours or incorporate additional scavengers such as 1,2-ethanedithiol (EDT) or thioanisole to maximize product purity [7].

Following the cleavage reaction, filter the peptide-containing TFA solution into a clean precipitation vessel, and wash the residual resin with additional fresh TFA (2-3 mL per gram of original resin) to maximize product recovery. Precipitate the crude Epitalon by slowly adding the combined TFA solutions into 10 volumes of cold diethyl ether (-20°C) while stirring vigorously. Maintain the ether/peptide mixture at -20°C for 30-60 minutes to ensure complete precipitation, then isolate the peptide by centrifugation or filtration through a fine fritted funnel [8]. Wash the pellet thoroughly with additional cold ether (3 × 30 mL) to remove residual TFA and scavenger byproducts, then dry the crude peptide under a gentle stream of nitrogen or vacuum desiccation before proceeding to purification.

Purification and Analytical Characterization

Purification of crude Epitalon is typically achieved through preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 or C8 column (250 × 21.2 mm, 5-10 μm particle size) with a binary solvent system of water (A) and acetonitrile (B), both containing 0.1% TFA [7]. Employ a linear gradient from 10% to 50% B over 30-40 minutes at a flow rate of 10-15 mL/min with UV detection at 220 nm for peptide bond absorption and 280 nm for aromatic impurities. Collect fractions and analyze by analytical HPLC, pooling those with >95% purity for final processing. Transfer the purified Epitalon solution to a lyophilization vessel and freeze at -80°C before subjecting to lyophilization for 24-48 hours to obtain a pure, stable white powder [7].

Analytical characterization of the final Epitalon product should confirm both identity and purity through complementary techniques. Analytical HPLC should demonstrate ≥95% purity using a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 5-60% acetonitrile/water (0.1% TFA) over 25 minutes at 1 mL/min flow rate. Mass spectrometric analysis via MALDI-TOF or ESI-MS should confirm the molecular weight with expected m/z for [M+H]+ of 429.2 and [M+2H]²+ of 215.1 [7]. Additional characterization may include amino acid analysis after acid hydrolysis and 1H NMR spectroscopy in DMSO-d6 or D2O to verify structural integrity and confirm the absence of epimerization during synthesis.

Table 3: Epitalon Characterization and Quality Control Specifications

Analytical Parameter Method Specification
Purity RP-HPLC (220 nm) ≥95%
Molecular Weight ESI-MS or MALDI-TOF 428.4 Da (monoisotopic)
Amino Acid Composition Acid Hydrolysis & HPLC Ala: 0.9-1.1, Glu: 0.9-1.1, Asp: 0.9-1.1, Gly: 0.9-1.1
TFA Content Ion Chromatography ≤15% by weight
Water Content Karl Fischer Titration ≤5.0%
Residual Solvents GC Meets ICH guidelines

Applications and Mechanism of Action

Biological Activities and Research Applications

Epitalon demonstrates a remarkable spectrum of biological activities with significant implications for therapeutic development. The peptide's most extensively documented effect is telomerase activation, which underlies its potential anti-aging properties. In human cell lines, Epitalon treatment has been shown to induce dose-dependent telomere length extension through upregulation of hTERT mRNA expression and telomerase enzyme activity [4]. In normal healthy mammalian cells, this telomere lengthening occurs primarily through telomerase upregulation, while in cancer cell lines, Epitalon can activate the Alternative Lengthening of Telomeres (ALT) pathway, indicating cell-type specific mechanisms of action [4]. These telomere-related effects position Epitalon as a compelling candidate for research into cellular senescence and age-related pathologies.

Beyond its telomerase-activating properties, Epitalon exhibits significant neuroendocrine regulatory effects, particularly on pineal gland function and melatonin synthesis [1] [3]. Experimental evidence indicates that Epitalon influences the expression of key enzymes and transcription factors in the melatonin synthesis pathway, including arylalkylamine-N-acetyltransferase (AANAT) and cyclic AMP-responsive element-binding protein (pCREB) [1]. The peptide also demonstrates gene expression modulation capabilities, altering mRNA levels of various markers including interleukin-2 in splenocytes and neprilysin (NEP) and insulin-degrading enzyme (IDE) in human neuroblastoma cells under hypoxic conditions [1]. These diverse activities highlight Epitalon's potential research applications in circadian rhythm disorders, neurodegenerative conditions, and immune system dysregulation.

Proposed Signaling Pathways

The mechanisms of action of Epitalon involve multiple interconnected signaling pathways that collectively contribute to its observed biological effects. Research suggests that Epitalon can epigenetically regulate gene expression through direct interactions with histone proteins [5]. Molecular modeling studies indicate that the AEDG peptide preferably binds with H1/6 and H1/3 histones in specific domains (His-Pro-Ser-Tyr-Met-Ala-His-Pro-Ala-Arg-Lys and Tyr-Arg-Lys-Thr-Gln), which interact with DNA and may facilitate chromatin remodeling [5]. This histone-peptide interaction represents a plausible mechanism for Epitalon's ability to enhance transcription of neuronal differentiation markers such as nestin, GAP43, β-tubulin III, and doublecortin in human stem cells [5].

Additionally, Epitalon appears to influence circadian regulation pathways through modulation of pineal gland function. The peptide has been shown to affect the transcriptional activation of AANAT, the rate-limiting enzyme in melatonin synthesis, through enhancement of pCREB expression [1]. This pineal-specific activity likely underlies Epitalon's demonstrated ability to restore circadian rhythmicity in aged primate models and normalize nighttime melatonin secretion [3]. The convergence of these epigenetic and neuroendocrine mechanisms positions Epitalon as a unique pleiotropic regulator with potential applications across multiple therapeutic areas, particularly those associated with age-related physiological decline.

G Epitalon Epitalon (AEDG) Epigenetic Epigenetic Modulation Histone H1/3, H1/6 Binding Epitalon->Epigenetic Telomerase Telomerase Activation hTERT Upregulation Epitalon->Telomerase Pineal Pineal Gland Regulation AANAT, pCREB Enhancement Epitalon->Pineal Antioxidant Antioxidant Effects Reduced Oxidative Stress Epitalon->Antioxidant GeneExpr Altered Gene Expression NEP, IDE, Neuronal Markers Epigenetic->GeneExpr Geroprotection Geroprotective Effects GeneExpr->Geroprotection Telomere Telomere Length Extension Telomerase->Telomere Senescence Delayed Cellular Senescence Telomere->Senescence Melatonin Melatonin Secretion Circadian Rhythm Restoration Pineal->Melatonin Melatonin->Geroprotection Antioxidant->Geroprotection Senescence->Geroprotection

Diagram 2: Proposed Signaling Pathways and Biological Effects of Epitalon. The diagram illustrates the multiple mechanisms through which Epitalon exerts its biological activities, including epigenetic modulation, telomerase activation, pineal gland regulation, and antioxidant effects, collectively contributing to its geroprotective properties.

Table 4: Pharmacological Profile of Epitalon

Biological Activity Experimental Model Observed Effects
Telomerase Activation Human cell lines (21NT, BT474, IBR.3, HMEC) Dose-dependent telomere length extension through hTERT upregulation or ALT activation [4]
Neuronal Differentiation Human gingival mesenchymal stem cells (hGMSCs) Increased synthesis of nestin, GAP43, β-tubulin III, doublecortin; 1.6-1.8× increased mRNA expression [5]
Melatonin Regulation Rat pinealocyte cultures Increased AANAT and pCREB concentrations; prolonged mechanism of action [1]
Immune Modulation Mouse splenocytes, rat pineal gland cultures Elevated IL-2 mRNA levels; decreased CD5+ cells, increased CD20 expression [1]
Antioxidant Protection In vitro models Reduced oxidative stress and DNA damage [3]
Antihypoxic Effects Human neuroblastoma NB7 cells under hypoxia Prevention of NEP and IDE mRNA decrease [1]

Conclusion

The synthesis of Epitalon TFA via Fmoc/tBu-based Solid-Phase Peptide Synthesis represents a robust and reproducible methodology for obtaining this biologically active tetrapeptide in high purity and yield. The optimized protocols detailed in these application notes provide researchers with comprehensive guidance for both manual and automated synthesis approaches, incorporating current best practices in SPPS methodology [6] [8] [7]. The orthogonal protecting group strategy ensures efficient chain assembly while minimizing side reactions, and the carefully optimized cleavage conditions maximize product recovery while maintaining structural integrity. These synthetic approaches enable reliable production of Epitalon for research applications investigating its diverse biological activities.

The compelling pharmacological profile of Epitalon, including its telomerase-activating, gene expression-modulating, and circadian rhythm-regulating properties [1] [4] [5], positions it as a valuable research tool for investigating fundamental processes of cellular aging, neuroendocrine regulation, and oxidative stress response. While current research has elucidated several key mechanisms of action, further investigation is needed to fully characterize Epitalon's molecular targets and potential therapeutic applications. These application notes provide the foundational synthetic methodology necessary to support such ongoing research, enabling the production of high-quality Epitalon for mechanistic studies and preclinical evaluation. As interest in peptide-based therapeutics continues to grow, the well-documented synthesis protocols presented here will facilitate standardized production of this promising tetrapeptide across the scientific community.

References

Epitalon TFA purification liquid chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Epitalon

Epitalon (also known as Epithalon or Epithalone) is a synthetic tetrapeptide with the sequence Ala-Glu-Asp-Gly (AEDG) [1]. It was developed based on the amino acid composition of Epithalamin, a polypeptide extract from the bovine pineal gland [1]. Research over the past 25 years indicates that Epitalon possesses significant geroprotective and neuroendocrine effects, attributed to its antioxidant, neuroprotective, and antimutagenic properties [1].

From a chemical perspective, Epitalon presents specific manufacturing challenges due to the presence of two acidic residues (glutamic acid and aspartic acid), which require careful optimization of protection group strategies and coupling reactions during synthesis [2]. The purification process must effectively separate the target peptide from synthesis-related impurities such as deletion sequences and incomplete deprotection products [2].

Solid-Phase Peptide Synthesis (SPPS) of Epitalon

The manufacturing of pharmaceutical-grade Epitalon requires stringent protocols. The following outlines the SPPS process based on Fmoc (9-fluorenylmethoxycarbonyl) chemistry [2].

Table 1: Amino Acid Coupling Cycle for Epitalon Synthesis [2]

Position (C→N) Amino Acid Protected Form Coupling Time (min) Molar Equivalents Expected Coupling Yield
1 (C-term) Glycine Fmoc-Gly-OH 45 4.0 >99%
2 Aspartic Acid Fmoc-Asp(OtBu)-OH 60 4.0 >98%
3 Glutamic Acid Fmoc-Glu(OtBu)-OH 60 4.0 >98%
4 (N-term) Alanine Fmoc-Ala-OH 45 4.0 >99%
  • Resin Selection and Preparation: The synthesis typically begins with Fmoc-Gly-Wang resin with a loading density of 0.4-0.7 mmol/g. The resin is first swollen in DMF (N,N-Dimethylformamide) for 30 minutes prior to synthesis [2].
  • Coupling Cycle: Each amino acid incorporation follows a standardized cycle:
    • Deprotection: 20% piperidine in DMF (2 × 5 minutes).
    • Activation & Coupling: 4-fold molar excess of the protected amino acid, activated with HBTU/HOBt in the presence of DIEA.
    • Capping: Acetic anhydride/DIEA treatment to block any unreacted chains.
  • Side Chain Protection: The acidic side chains of aspartic and glutamic acid are protected with tert-butyl ester (OtBu) groups, which remain stable during Fmoc deprotection and are removed during the final cleavage step [2].
  • Cleavage and Deprotection: The peptide is cleaved from the resin and side chains are deprotected simultaneously using a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours. The crude peptide is then precipitated in cold diethyl ether [2].

The following diagram illustrates the core Solid-Phase Peptide Synthesis workflow.

SPPS Resin Resin Deprotection Deprotection Resin->Deprotection Wash1 Wash1 Deprotection->Wash1 Activation Activation Coupling Coupling Activation->Coupling Wash1->Activation Wash2 Wash2 Coupling->Wash2 Complete Complete Wash2->Complete No Cleavage Cleavage Wash2->Cleavage Yes Complete->Deprotection CrudePeptide CrudePeptide Cleavage->CrudePeptide

Diagram 1: Solid-Phase Peptide Synthesis Cycle

Purification of Epitalon by Preparative RP-HPLC

Crude Epitalon requires chromatographic purification to achieve high purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method [2] [3].

Table 2: Standard Preparative RP-HPLC Conditions for Epitalon [2]

Parameter Specification
Column Type C18, 10-20 μm particle size
Column Dimensions 50 mm ID × 250 mm length
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Flow Rate 100-150 mL/min
Gradient 5% B to 35% B over 30 minutes
Detection UV at 214 nm and 280 nm
  • Role of Trifluoroacetic Acid (TFA): TFA serves as an ion-pairing agent in the mobile phase [4]. At a pH of approximately 2.1, it ensures that basic functional groups on the peptide (e.g., the N-terminus) are fully protonated. The TFA anion pairs with these cationic groups, increasing the peptide's hydrophobicity and thus its retention on the C18 column, which improves resolution and peak shape [5] [4]. While 0.1% TFA is commonly used, some studies suggest that 0.2-0.25% TFA can provide optimum resolution for peptides with multiple charged groups [6].
  • Fraction Collection and Processing: The main peak is collected based on retention time and UV threshold. Collected fractions are analyzed by analytical HPLC to verify purity (typically ≥95%) before being pooled [2].

Post-Purification Processing

After HPLC, further steps are required to obtain a stable, final product.

  • TFA Removal or Counter-Ion Exchange: TFA is toxic for biological applications, so it is often exchanged for a more benign acid. Two common methods are [7]:
    • TFA/HCl Exchange: Dissolve the peptide in 100 mM HCl, then freeze and lyophilize to obtain the peptide hydrochloride salt.
    • TFA/Acetate Exchange: Pass the peptide solution through a strong anion exchange resin that has been pre-charged with acetate ions.
  • Lyophilization: The purified peptide solution is lyophilized (freeze-dried) to a stable powder. A standard cycle includes freezing at -45°C, primary drying at -35°C to -20°C under vacuum, and secondary drying ramping to +20°C. The final residual moisture content should be <5% [2].

The complete downstream processing workflow, from crude peptide to final product, is summarized below.

Downstream Start Crude Peptide (TFA salt) PrepHPLC Preparative RP-HPLC Start->PrepHPLC FractionPool Fraction Analysis & Pooling PrepHPLC->FractionPool Decision Purity >95%? FractionPool->Decision Desalt Desalting / TFA Removal Decision->Desalt Yes Discard Discard or Repurify Decision->Discard No Lyophilize Lyophilization Desalt->Lyophilize Final Final Purified Peptide Lyophilize->Final

Diagram 2: Downstream Processing and Purification Workflow

Analytical Methods for Quality Control

Rigorous quality control is essential. The following table summarizes the key release criteria for Epitalon [2].

Table 3: Quality Control Release Specifications for Epitalon [2]

Test Category Method Release Specification
Identity High-Resolution Mass Spectrometry (HRMS) Molecular weight within ±0.5 Da of 390.35 g/mol
Amino Acid Analysis (AAA) Molar ratios: Ala(1.0), Glu(1.0), Asp(1.0), Gly(1.0)
Analytical RP-HPLC Retention time matches reference standard (±2%)
Purity Analytical RP-HPLC (Area %) ≥95.0%
Peptide Content (corrected for water/TFA) ≥85%
Safety & Quality Residual Solvents (ICH Q3C) Acetonitrile ≤410 ppm, DMF ≤880 ppm
Endotoxin (LAL assay) ≤5 EU/mg (for research)
Residual TFA ≤2.0%
  • Analytical HPLC Method: A typical method for purity analysis uses a C18 column (e.g., 250 x 4.6 mm) with a gradient of 0% to 60% mobile phase B (0.1% TFA in acetonitrile) in mobile phase A (0.1% TFA in water) over 20 minutes, with UV detection at 214 nm [7].
  • Method Validation: For a validated assay, parameters like specificity, linearity, accuracy, and precision should be demonstrated as per ICH guidelines. An example from a similar peptide (eptifibatide) showed a linear range of 0.15-2 mg/mL, with accuracy of 96.4-103.8% and precision RSD <2% [8].

Key Considerations for Researchers

  • TFA in LC-MS: While excellent for UV detection and preparative purification, TFA can cause significant ion suppression in positive ion electrospray LC-MS. For LC-MS analysis, formic acid (0.1%) is often a better alternative due to its weaker ion-pairing strength [5].
  • Beyond 0.1% TFA: The ubiquitous use of 0.1% TFA has been criticized as a potential sign of "chromatographic laziness," as it removes pH as a selectivity variable [5]. For method development, exploring different pH values and buffers can sometimes yield superior selectivity compared to screening multiple stationary phases.
  • Alternative Ion-Pairing Agents: If selectivity with TFA is inadequate, other perfluorinated acids like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA) can be used. These have longer alkyl chains and stronger ion-pairing effects, which can improve the retention of very hydrophilic peptides [9].

References

Application Notes: Epitalon in Oocyte Aging Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Epitalon (also known as Epithalon or Epithalone) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly, AEDG) modeled on a natural peptide extract from the pineal gland [1] [2]. Recent studies have highlighted its significant geroprotective effects, which include potent antioxidant properties, the ability to modulate mitochondrial function, and potential activation of telomerase [1] [3] [4]. These mechanisms are highly relevant to combating the decline in oocyte quality associated with post-ovulatory aging, a key challenge in assisted reproductive technologies [5] [6]. This document summarizes the quantitative evidence and provides detailed protocols for studying Epitalon in the context of oocyte aging.

Key Findings and Quantitative Data Summary The efficacy of Epitalon in mitigating oocyte aging has been demonstrated in several key areas. The data below, extracted from recent studies, are summarized for easy comparison.

Table 1: Protective Effects of Epitalon on Aging Oocytes

Assessment Parameter Experimental Model Epitalon Concentration Key Findings (vs. Aged Control) Citation
Reactive Oxygen Species (ROS) Mouse oocyte, 24h in vitro aging (IVA) 0.1 mM Significant reduction in intracellular ROS levels [5] [6]
Cytoplasmic Fragmentation Mouse oocyte, 24h IVA 0.1 mM Rate reduced from 13% (Aged) to 5.8% (Treated) [5]
Spindle Defects Mouse oocyte, 24h IVA 0.1 mM Significant decrease in frequency of abnormal spindles [5] [6]
Cortical Granule Distribution Mouse oocyte, 12h & 24h IVA 0.1 mM Significant decrease in abnormal distribution patterns [5]
Mitochondrial Membrane Potential (MMP) Mouse oocyte, 24h IVA 0.1 mM Increased red/green fluorescence ratio (JC-1 assay) [5] [6]
mtDNA Copy Number Mouse oocyte, 24h IVA 0.1 mM Markedly higher number compared to untreated aged oocytes [5]
Apoptosis Mouse oocyte, 24h IVA 0.1 mM Reduced Annexin-V signal (indicator of early apoptosis) [5]
Oocyte Maturation Rate Bovine cumulus-oocyte complexes (IVM) Not Specified Significant improvement compared to control group [7]
Blastocyst Hatching Rate Bovine post-thawed embryos Not Specified Significant improvement following Epitalon treatment [7]

Mechanism of Action in Oocyte Aging Epitalon protects oocytes through a multi-targeted mechanism, summarized in the pathway below. Its primary action mitigates oxidative stress and mitochondrial dysfunction, which are core drivers of post-ovulatory aging.

G Epitalon Epitalon (AEDG) Treatment ROS Reduces ROS Accumulation Epitalon->ROS Antioxidant Effect Mitochondria Improves Mitochondrial Health Epitalon->Mitochondria Enhances Function ROS->Mitochondria Prevents Damage Spindle Preserves Spindle Integrity ROS->Spindle Causes Defects Apoptosis Inhibits Apoptosis ROS->Apoptosis Induces Mitochondria->Spindle Provides Energy Mitochondria->Apoptosis Prevents Activation Outcome Delayed Oocyte Aging Improved Developmental Potential Spindle->Outcome Ensures Genomic Stability Apoptosis->Outcome Promotes Survival

Diagram: Multi-Targeted Protective Mechanism of Epitalon in Oocytes. Epitalon's primary action in reducing Reactive Oxygen Species (ROS) and supporting mitochondrial health underlies its benefits in preserving key structures and preventing cell death during oocyte aging.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies based on the cited studies.

Protocol 1: Assessing Epitalon's Effect on Post-Ovulatory Oocyte Aging In Vitro

  • 1. Oocyte Collection & Culture:

    • Collect metaphase II (MII) oocytes from model animals (e.g., mice).
    • Wash oocytes and randomly allocate them to culture droplets.
    • Treatment Groups: 1) Fresh control (immediate analysis), 2) Aged control (cultured in standard medium), 3) Epitalon treatment (cultured in medium supplemented with 0.1 mM Epitalon) [5] [6].
    • Culture oocytes for set periods (e.g., 6h, 12h, 24h) under appropriate conditions (37°C, 5% CO2) to induce in vitro aging.
  • 2. Key Assessments and Methodologies:

    • Intracellular ROS Measurement:
      • Stain: Incubate oocytes with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in dark for 20-30 minutes [5].
      • Analyze: Wash and observe under a fluorescence microscope/inverted confocal microscope. Quantify fluorescence intensity.
    • Mitochondrial Membrane Potential (ΔΨm) Assay:
      • Stain: Use the JC-1 assay kit. Incubate oocytes with JC-1 staining solution at 37°C for 20-30 minutes [5] [7].
      • Analyze: Observe using confocal microscopy. Healthy mitochondria with high MMP show red J-aggregates fluorescence, while depolarized mitochondria show green monomeric fluorescence. Calculate the red/green fluorescence ratio.
    • Spindle Morphology and Chromosome Alignment:
      • Fix & Permeabilize: Use 4% paraformaldehyde and 0.5% Triton X-100.
      • Stain: Use anti-α-tubulin antibody for spindle and DAPI or Hoechst for chromosomes [5].
      • Analyze: Visualize using confocal microscopy. A normal spindle is barrel-shaped with chromosomes aligned at the metaphase plate.
    • Apoptosis Detection:
      • Stain: Use an Annexin-V binding assay kit to detect phosphatidylserine externalization, a marker of early apoptosis [5].
      • Analyze: Detect green fluorescence on the oolemma using fluorescence microscopy.

Protocol 2: Evaluating Telomerase Activation in Bovine Oocyte Maturation

  • 1. Cumulus-Oocyte Complex (COC) Maturation:

    • Collect bovine COCs and culture them in in vitro maturation (IVM) medium.
    • Treatment: Supplement the IVM medium with Epitalon. The specific effective concentration from the recent study should be verified, as it was not explicitly stated [7].
    • Culture for the standard IVM period (e.g., 22-24 hours).
  • 2. Assessment of Maturation and Embryo Development:

    • Oocyte Maturation Rate: After IVM, denude oocytes and assess the rate of maturation to MII under a stereomicroscope [7].
    • Embryo Development: Fertilize matured oocytes and culture the resulting embryos. To assess cryotolerance, vitrify blastocysts and then warm them. Culture post-thawed embryos and evaluate the blastocyst hatching rate as a key indicator of improved implantation potential [7].
    • Telomerase Activity: Compare telomerase activity and protein levels in treated vs. control cumulus cells or embryos using techniques like immunofluorescence or qPCR [7] [4].

Important Research Considerations

  • Optimal Dosage: The effective concentration is context-dependent. While 0.1 mM was effective in mouse oocyte aging models [5], other studies on bovine oocytes use different concentrations [7]. A dose-response study is recommended for any new model system.
  • Formulation: Epitalon is often studied in its free-base form, but acetate or trifluoroacetic (TFA) salt forms are also commercially available [1] [2]. The choice of counterion may influence solubility and should be documented.
  • Delivery: The most common and reliable administration route in research is subcutaneous injection for in vivo studies [1] [3]. For in vitro work, direct addition to the culture medium is standard.
  • Translational Status: Epitalon is currently a research chemical. Its long-term safety and pharmacokinetics in humans are not fully established, and it lacks regulatory approval for clinical use [3] [8].

Future Research Directions

Future investigations should focus on elucidating the precise molecular targets of Epitalon in the oocyte, determining optimal and safe dosing regimens for different species, and exploring its potential in combination with other antioxidants or geroprotectors. Furthermore, robust clinical trials are necessary to translate these promising preclinical findings into applications within human reproductive medicine.

References

Comprehensive Application Notes and Protocols for Epitalon TFA: Pharmacokinetics and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Epitalon TFA (also known as Epithalon TFA or Epithalamin TFA) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG) and a molecular weight of 504.37 g/mol [1] [2]. This peptide is the trifluoroacetate salt form of Epitalon, developed to enhance stability and solubility for research applications. As a telomerase activator and anti-aging agent, Epitalon TFA has demonstrated significant potential in modulating multiple hallmarks of aging, including telomere maintenance, epigenetic regulation, oxidative stress resilience, immune recalibration, and circadian rhythm restoration [3]. The peptide was originally developed based on the amino acid composition of Epithalamin, a bovine pineal gland extract, and was later confirmed to be present in human pineal gland extracts in 2017, validating its endogenous origin [4] [3].

The molecular formula of Epitalon TFA is C₁₆H₂₃F₃N₄O₁₁, and it typically appears as a white to off-white solid [2]. The peptide is characterized by its high purity (≥98%) and specific structural characteristics that enable its diverse biological activities. While the exact cellular targets remain under investigation, current evidence suggests Epitalon TFA interacts with histone proteins and chromatin structures to modulate gene expression, in addition to its well-documented effects on telomerase activity [5].

Table 1: Basic Physicochemical Properties of Epitalon TFA

Property Specification
Amino Acid Sequence Ala-Glu-Asp-Gly (AEDG)
Molecular Formula C₁₆H₂₃F₃N₄O₁₁
Molecular Weight 504.37 g/mol
Purity ≥98%
Appearance White to off-white solid
Storage Conditions -20°C to -80°C, protected from light and moisture
Solubility Soluble in water (100 mg/mL), DMSO (250 mg/mL)

Pharmacokinetic Properties

Absorption and Bioavailability

Epitalon TFA faces significant pharmacokinetic challenges common to peptide molecules, particularly poor oral bioavailability due to enzymatic degradation in the gastrointestinal tract [3]. Consequently, research has focused on alternative administration routes to maximize systemic exposure and biological activity:

  • Subcutaneous Injection: The most extensively studied administration route, demonstrating reliable systemic absorption in both rodent studies (typically 0.1–10 µg/mouse/day) and human trials (commonly 0.5–1 mg/day) [3]. This route bypasses first-pass metabolism and provides consistent plasma concentrations.

  • Intranasal Administration: Employed in studies investigating central nervous system effects, particularly for hypothalamic IL-2 expression and cognitive outcomes, leveraging the olfactory pathway for direct CNS entry [3].

  • Parabulbar Injection: Used specifically in retinal degeneration models to maximize local ocular availability, though this method has limited practicality for systemic applications [3].

Research into advanced delivery systems includes dendrimer-conjugated Epitalon, which has shown enhanced cellular penetration in silico and in vitro studies through nanostructure-facilitated membrane transport [3]. While the absolute bioavailability of Epitalon TFA has not been quantitatively determined across all routes, subcutaneous administration demonstrates sufficient bioavailability to elicit significant biological effects in multiple model systems.

Distribution and Tissue Localization

Epitalon TFA exhibits extensive tissue distribution with particular affinity for neuroendocrine tissues [4] [3]. The peptide is considered a tissue-specific peptide with predilection for subcortical structures, including the pineal gland, which aligns with its physiological role in regulating circadian rhythms and melatonin synthesis [4]. Although comprehensive quantitative tissue distribution studies specific to Epitalon TFA are limited in the available literature, its biological effects demonstrate effective distribution to multiple target tissues:

  • Pineal Gland: Direct effects on pinealocyte function, enhancing melatonin synthesis through increased AANAT enzyme and pCREB transcription factor expression [4]

  • Retinal Tissues: Demonstrated efficacy in models of retinitis pigmentosa, indicating sufficient ocular distribution [3] [2]

  • Immune Organs: Effects on thymocyte blast transformation and splenocyte gene expression confirm distribution to lymphoid tissues [4]

  • Stem Cell Populations: Activity in human gingival mesenchymal stem cells demonstrates distribution and functionality in regenerative tissues [5]

The peptide's relatively small molecular size and specific structural characteristics likely contribute to its wide distribution profile, though detailed pharmacokinetic studies quantifying tissue concentrations remain an area for further investigation.

Metabolism and Elimination

As a peptide-based compound, Epitalon TFA is susceptible to proteolytic degradation by various peptidases and proteases present in plasma and tissues [3]. However, some sources suggest that Epitalon exhibits relatively low hydrolysability compared to longer peptides, potentially contributing to its biological activity despite the challenges typical of peptide therapeutics [4]. The trifluoroacetate counterion in Epitalon TFA may enhance stability compared to the free base form, though direct comparative studies are limited.

Research on N-Acetyl Epitalon, a modified version with an acetyl group protecting the N-terminus, provides insights into the metabolism of the standard compound. The acetylated derivative was specifically designed to address susceptibility to aminopeptidase degradation at the N-terminal alanine residue, suggesting this as a primary metabolic pathway for the unmodified peptide [6]. The acetylated version demonstrates potentially enhanced stability and altered pharmacokinetic properties, including extended plasma half-life and improved metabolic stability in plasma and tissue homogenates [6].

Table 2: Pharmacokinetic Properties and Administration Routes of Epitalon TFA

Parameter Findings/Characteristics
Primary Administration Routes Subcutaneous, intranasal, parabulbar
Oral Bioavailability Limited due to enzymatic degradation
Key Distribution Sites Pineal gland, retinal tissues, immune organs, stem cell populations
Metabolic Pathways Aminopeptidase-mediated degradation (primary), proteolytic cleavage
Plasma Protein Binding Not quantitatively determined
Elimination Half-life Not fully characterized
Stability Enhancement Strategies N-terminal acetylation, dendrimer conjugation, salt forms (TFA)

Experimental Protocols

In Vitro Telomerase Activity Assay

The Telomeric Repeat Amplification Protocol (TRAP) assay provides a comprehensive method for evaluating Epitalon TFA's effects on telomerase activity and expression in human cell lines [7] [8].

Procedure:

  • Cell Culture Preparation: Plate appropriate cell lines (e.g., human fetal fibroblasts, breast cancer lines 21NT and BT474, normal epithelial cells) in standard growth media and allow to adhere for 24 hours [7] [8]
  • Treatment Application: Prepare Epitalon TFA stock solution in sterile water at 1-10 mM concentration. Dilute to working concentrations (typically 0.1-10 µg/mL) in culture media. Apply to cells and incubate for 24-72 hours [2] [8]
  • RNA Extraction: Harvest cells and extract total RNA using TRIzol reagent or commercial kits. Determine RNA concentration and quality via spectrophotometry [8]
  • qPCR Analysis: Perform reverse transcription followed by quantitative PCR using primers specific for hTERT (catalytic subunit of telomerase). Normalize expression to housekeeping genes (GAPDH, β-actin) [8]
  • Telomerase Activity Measurement: Use commercial TRAP assay kits or in-house protocols to detect telomerase enzymatic activity. Include heat-inactivated controls to confirm specificity [7] [8]
  • Telomere Length Assessment: Extract genomic DNA and analyze telomere length via qPCR or terminal restriction fragment (TRF) analysis. Calculate relative telomere length compared to control genes [8]

Key Parameters:

  • Include appropriate controls (untreated cells, vector controls)
  • Test multiple concentrations (0.1, 1, 10 µg/mL) and time points (24, 48, 72 hours)
  • Perform triplicate measurements for statistical significance
  • Use telomerase-positive and negative control cell lines for assay validation
Cellular Uptake and Stability Assessment

This protocol evaluates Epitalon TFA stability in biological matrices and cellular uptake efficiency [6].

Procedure:

  • Sample Preparation: Prepare Epitalon TFA solutions in appropriate buffers (PBS, plasma, tissue homogenates) at working concentrations (1-100 µg/mL) [6]
  • Stability Incubation: Incplicate samples at 37°C with gentle agitation. Withdraw aliquots at predetermined time points (0, 15, 30, 60, 120, 240 minutes) [6]
  • Sample Processing: Precipitate proteins with acetonitrile, centrifuge, and collect supernatant for analysis [6]
  • Analytical Measurement: Use HPLC-UV or LC-MS/MS with validated methods to quantify remaining Epitalon TFA. Calculate degradation half-life [6]
  • Cellular Uptake Studies: Treat cells with Epitalon TFA (1-10 µg/mL) for various durations. Wash, lyse, and analyze intracellular peptide content via LC-MS/MS [6]

Key Parameters:

  • Compare stability across different matrices (buffer, plasma, tissue homogenates)
  • Include degradation inhibitors (e.g., protease inhibitors) as controls
  • Use stable isotope-labeled internal standards for quantitative LC-MS/MS
  • Normalize cellular uptake to protein content or cell number

The following diagram illustrates the primary molecular mechanisms and experimental assessment approaches for Epitalon TFA:

G cluster_1 Molecular Mechanisms cluster_2 Experimental Assessment EpitalonTFA Epitalon TFA Administration Telomere Telomere Length Maintenance EpitalonTFA->Telomere Activates Epigenetic Epigenetic Regulation (Histone Binding) EpitalonTFA->Epigenetic Binds Antioxidant Antioxidant Defense Activation EpitalonTFA->Antioxidant Induces Immune Immune System Recalibration EpitalonTFA->Immune Modulates Circadian Circadian Rhythm Restoration EpitalonTFA->Circadian Restores TRAP TRAP Assay Telomerase Activity Telomere->TRAP Measured by qPCR qPCR Analysis Gene Expression Epigenetic->qPCR Assessed via IF Immunofluorescence Protein Expression Epigenetic->IF Visualized with Outcomes Research Outcomes • Telomere Elongation • Gene Expression Changes • Oxidative Stress Reduction • Circadian Normalization TRAP->Outcomes qPCR->Outcomes HPLC HPLC/LC-MS/MS PK Properties HPLC->Outcomes IF->Outcomes

Research Applications and Potential Therapeutic Uses

Telomere and Cellular Aging Research

Epitalon TFA demonstrates significant effects on telomere maintenance and cellular aging pathways. In human fetal fibroblast cultures, Epitalon TFA treatment induced expression of the catalytic subunit of telomerase, promoted enzymatic activity, and resulted in telomere elongation [7]. Recent research has further elucidated that Epitalon increases telomere length in human cell lines through either telomerase upregulation in normal cells or Alternative Lengthening of Telomeres (ALT) activation in cancer cells [8]. This dose-dependent telomere length extension positions Epitalon TFA as a valuable research tool for investigating cellular senescence and replicative lifespan. The differential mechanism observed between normal and cancerous cells (telomerase activation versus ALT) suggests cell-type specific responses that warrant careful investigation in various experimental models.

Neuroendocrine and Circadian Rhythm Regulation

The peptide demonstrates notable effects on pineal gland function and neuroendocrine regulation. In pinealocyte cultures derived from rats, Epitalon treatment significantly increased arylalkylamine-N-acetyltransferase (AANAT) activity and cyclic AMP-responsive element-binding protein (pCREB) concentrations, indicating direct effects on melatonin synthesis [4]. This mechanism underpins Epitalon TFA's ability to restore circadian rhythms of melatonin and cortisol production in aged primate models [3] [2]. The peptide's capacity to modulate circadian biology extends to clock gene expression, potentially influencing numerous physiological processes synchronized with light-dark cycles, including sleep-wake patterns, metabolic processes, and immune function.

Neuronal Differentiation and Epigenetic Regulation

Epitalon TFA promotes neuronal differentiation in stem cell populations, particularly human gingival mesenchymal stem cells (hGMSCs) [5]. Treatment with AEDG peptide (Epitalon) increased synthesis of neurogenic differentiation markers including Nestin, GAP43, β-Tubulin III, and Doublecortin at both protein and mRNA levels [5]. Molecular modeling studies suggest this activity may stem from the peptide's ability to bind specific sites on H1/3 and H1/6 histones (His-Pro-Ser-Tyr-Met-Ala-His-Pro-Ala-Arg-Lys and Tyr-Arg-Lys-Thr-Gln sites), thereby influencing chromatin structure and gene transcription [5]. This epigenetic mechanism represents a novel pathway for peptide-mediated regulation of cellular differentiation with significant implications for regenerative medicine and neurodegenerative disease research.

Table 3: Research Applications and Experimental Findings for Epitalon TFA

Research Area Key Findings Experimental Models
Telomere Biology Dose-dependent telomere elongation; telomerase activation in normal cells; ALT activation in cancer cells Human fetal fibroblasts, breast cancer cell lines (21NT, BT474), normal epithelial cells
Neuroendocrine Regulation Increased AANAT activity and pCREB in pinealocytes; restored melatonin/cortisol rhythms in aged primates Rat pinealocyte cultures, old rhesus monkeys
Neuronal Differentiation Increased Nestin, GAP43, β-Tubulin III, Doublecortin expression (1.6-1.8 fold) Human gingival mesenchymal stem cells (hGMSCs)
Immune Modulation Altered CD5+/CD20+ lymphocyte ratios; increased IL-2 mRNA in splenocytes Mouse thymocytes, CBA mouse splenocytes
Ocular Applications Prolonged retinal functional integrity in retinitis pigmentosa models Campbell rats with hereditary retinitis pigmentosa

Formulation and Stability Considerations

Epitalon TFA requires specific handling and formulation protocols to maintain stability and research reproducibility. The peptide is commercially available as a lyophilized powder with purity typically exceeding 98% [1] [2]. For reconstitution, Epitalon TFA shows excellent solubility in water (100 mg/mL) and DMSO (250 mg/mL), allowing flexibility in preparing stock solutions for various experimental applications [2]. Freshly prepared solutions in physiological pH buffers (pH 6.5-7.5) generally show optimal stability, though detailed pH-stability profiling remains limited in the published literature.

Storage Recommendations:

  • Lyophilized Powder: Store at -20°C to -80°C in sealed containers protected from light and moisture [2]
  • Reconstituted Solutions: For short-term use, store at 4°C for up to 7 days when using bacteriostatic water. For long-term storage, aliquot and freeze at -20°C to -80°C, avoiding repeated freeze-thaw cycles (maximum 2 cycles recommended) [6]
  • Stability Considerations: The trifluoroacetate counterion may enhance stability compared to acetate forms, though direct comparative stability data are limited. Using protein low-binding tubes during processing minimizes surface adsorption losses [2] [6]

Recent advancements in formulation approaches include dendrimer-conjugated Epitalon, which shows enhanced cellular penetration in computational and in vitro studies [3]. Additionally, N-Acetyl Epitalon has been developed as a stabilized derivative with potentially improved metabolic stability through protection against aminopeptidase degradation [6]. These modified formulations represent promising approaches to address the inherent pharmacokinetic challenges of peptide therapeutics while maintaining biological activity.

Conclusion and Research Perspectives

Epitalon TFA represents a multifunctional peptide with compelling effects on multiple hallmarks of aging, particularly telomere maintenance, epigenetic regulation, and circadian rhythm synchronization. The available evidence demonstrates its potential as a valuable research tool for investigating cellular aging processes and neuroendocrine regulation. However, significant research gaps remain in fully characterizing its pharmacokinetic profile, including absolute bioavailability, elimination pathways, and tissue concentration-time relationships.

Future research directions should prioritize:

  • Comprehensive ADME studies quantifying absorption, distribution, and elimination parameters
  • Direct comparative studies between Epitalon TFA and other salt forms (e.g., acetate)
  • Investigation of potential stereoisomer-specific effects, as Epitalon exists in eight stereoisomeric forms with only the all-L form currently studied [3]
  • Long-term toxicology and safety assessment in relevant preclinical models
  • Development of optimized delivery systems to enhance bioavailability and target engagement

While Epitalon TFA shows significant promise in preclinical research, it remains an experimental compound requiring further validation before clinical translation. Researchers should exercise appropriate caution in interpreting results and designing studies, particularly given the limited safety data and potential cell-type specific effects observed in cancer versus normal cell lines [8]. The compound nonetheless offers valuable opportunities for investigating peptide-mediated regulation of aging processes and cellular lifespan.

References

TFA counterion removal from synthetic peptides

Author: Smolecule Technical Support Team. Date: February 2026

Why Remove TFA? The Rationale

Trifluoroacetic acid (TFA) is indispensable in Solid-Phase Peptide Synthesis (SPPS) for resin cleavage and as an ion-pairing reagent in HPLC purification. Consequently, synthetic peptides are almost always obtained as TFA salts [1] [2].

However, for downstream applications, the presence of the TFA counterion is often undesirable for several critical reasons:

  • � Cellular Toxicity: TFA exhibits dose-dependent cytotoxicity, which can disrupt cell membrane integrity, inhibit proliferation, and trigger apoptosis, thereby compromising the validity of cell-based assays [2] [3].
  • Biochemical Interference: TFA's strong acidity (pKa ~0.3) can denature pH-sensitive proteins and enzymes. It may also compete with biological anions, potentially inhibiting enzymes like kinases and phosphatases [2].
  • Structural Artifacts: TFA can bind to cationic residues (Arg, Lys, His, N-terminus), potentially altering the peptide's secondary structure, solubility, and propensity to aggregate [1] [2].
  • Analytical Inaccuracy: The bound TFA contributes to the total molecular weight, leading to weighing errors if not accounted for. It can also interfere with analytical techniques like FT-IR and CD spectroscopy [1] [4].

Standard Operating Procedure: HCl Exchange Method

The most common and convenient lab-scale method for replacing TFA with chloride is repeated lyophilization from dilute hydrochloric acid (HCl) solutions [1] [5].

Detailed HCl Exchange Protocol
Step Action Details & Critical Parameters
1 Initial Dissolution Dissolve the TFA-peptide salt in distilled water at ~1 mg/mL. Alternatively, 50 mM phosphate buffer with 100 mM NaCl can be used [5].
2 Acidification Add 100 mM HCl to the solution to achieve a final concentration of 2-10 mM. Concentrations below or above this range may result in incomplete exchange or risk peptide modification [5].
3 Incubation Let the solution stand at room temperature for at least 1 minute [5].
4 Freezing Flash-freeze the solution rapidly. Using liquid nitrogen is preferred to ensure uniform freezing [5].
5 Lyophilization Lyophilize (freeze-dry) the frozen solution overnight to remove all liquid [5].
6 Repetition Repeat steps 1-5 at least two more times (for a total of 3 cycles). Each cycle progressively reduces the residual TFA content [1] [5].
7 Final Dissolution After the final lyophilization, dissolve the peptide in your desired buffer or water at a concentration of ~2 mg/mL for use [5].

This protocol's logic is visually summarized in the workflow below:

G Start Start: TFA-Peptide Salt Step1 Dissolve in Water (1 mg/mL) Start->Step1 Step2 Add 100 mM HCl to 2-10 mM Final Concentration Step1->Step2 Step3 Incubate 1 min at RT Step2->Step3 Step4 Flash-Freeze (Liquid Nitrogen) Step3->Step4 Step5 Lyophilize Overnight Step4->Step5 Decision Completed 3 Cycles? Step5->Decision Decision->Step1 No End End: Cl-Peptide Salt Dissolve in Buffer Decision->End Yes

Analytical Methods for TFA Quantification

To verify the success of the counterion exchange, you must quantify the residual TFA. The table below compares three validated analytical techniques [1]:

Method Detected Analytes Key Characteristics Strengths Limitations
¹⁹F-NMR TFA⁻ Quantifies signal area at 75.4 ppm; Excellent precision (RSD <3%) [1]. Highly specific and accurate; Can be used without compound-specific reference standards [1]. Requires specialized NMR instrumentation [1].
HPLC-ELSD TFA⁻, Cl⁻, Na⁺ Separates ions by retention time; Good precision (RSD <10%) [1]. Can simultaneously monitor multiple ions; Universal detection [1]. Requires optimization of chromatographic conditions [1].
FT-IR TFA⁻ Measures C-F stretch absorption at ~1200 cm⁻¹; Lower accuracy at low concentrations [1]. Widely accessible instrumentation; Fast analysis [1]. Less accurate for low TFA levels; Can be interfered with by peptide bonds [1].

Frequently Asked Questions (FAQ)

Q1: When is TFA removal absolutely necessary?

A: TFA removal is critical for:

  • All cellular assays (e.g., viability, signaling, metabolism) due to cytotoxicity [2].
  • In vivo studies and therapeutic development because of potential organ toxicity and immunogenicity. Regulatory guidelines for APIs often require TFA levels <0.1% [2] [6].
  • Structural studies (NMR, crystallography) where TFA can cause conformational artifacts [2].
  • Enzymatic and receptor-binding assays where TFA can denature proteins or compete for binding sites [2].
Q2: Can I use acetate instead of chloride for the exchange?

A: Yes. Acetate is a common and often preferred alternative for biological applications because acetic acid (pKa ~4.8) is weaker and more physiologically compatible than HCl (pKa ~-7) [7]. The choice depends on your experimental needs and the peptide's solubility in acetate form [2].

Q3: Does a single round of lyophilization from HCl remove all TFA?

A: No. A single cycle is insufficient because the ion-pairing between TFA and basic residues is strong. Multiple cycles (typically 3 or more) are required to achieve a high level of exchange, as each cycle progressively reduces the TFA content [1] [5].

Q4: Are there alternative methods for TFA exchange?

A: Yes, other established methods include:

  • Solid-Phase Extraction (SPE): Can combine purification and counterion exchange in a single step [4].
  • Anion-Exchange Chromatography: Uses a resin to swap TFA⁻ for another anion like Cl⁻ or acetate [4].
  • Organic Solvent Method: Incubating the peptide in HCl-saturated organic solvents like acetonitrile or tert-butanol can be highly efficient, sometimes achieving high exchange levels in a single step [3].
Q5: What is an acceptable level of residual TFA?

A: The acceptable level depends on the application:

  • For most biological assays in cells, target a residual TFA content of <1% [2].
  • For in vivo applications and API development, the requirements are much stricter, often requiring levels <0.1% [2].

References

Epitalon TFA stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Storage Specifications

The table below summarizes the essential quantitative data for the storage and stability of Epitalon TFA.

Property Specification
Molecular Formula C₁₆H₂₃F₃N₄O₁₁ [1] [2]
Molecular Weight 504.37 g/mol [1] [2]
Recommended Storage Sealed storage, away from moisture and light [1].
Long-Term Storage (Powder) -80°C for up to 2 years [1].
Short-Term Storage (Powder) -20°C for up to 1 year [1].
Solubility in DMSO 250 mg/mL (495.67 mM) [1].
Solubility in Water 100 mg/mL (198.27 mM) [1].

Experimental Handling & Reconstitution Protocols

Proper handling is critical for maintaining peptide integrity. Here are detailed methodologies for key experimental procedures.

Peptide Reconstitution
  • Calculations: Before reconstitution, calculate the required volume of solvent to achieve your desired working concentration using the molecular weight (504.37 g/mol) and the solubility limits [1].
  • Solvent Preparation: Use newly opened, high-quality solvents. For DMSO, ensure it is anhydrous and hygroscopic to avoid water absorption. For aqueous solutions (e.g., PBS or sterile water), use sterile, ultra-pure water (18MΩ-cm H₂O is recommended) [1] [3].
  • Reconstitution: Add the solvent directly to the vial of lyophilized powder. Gently swirl or pulse vortex the vial to dissolve the peptide. Avoid vigorous shaking to prevent peptide denaturation or foaming [1].
  • Sterile Filtration: For cell culture work, filter the reconstituted solution through a 0.22 μm filter to ensure sterility before use [4].
Stock Solution Storage
  • Aliquoting: Upon reconstitution, immediately aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles [3].
  • Storage Conditions: Store aliquots at:
    • -80°C for up to 6 months [1].
    • -20°C for up to 1 month [1].
    • For short-term use, a reconstituted solution can be stored at 4°C for 2-7 days [3].
  • Carrier Protein: For enhanced long-term stability of dilute solutions, adding a carrier protein like 0.1% HSA or BSA is recommended [3].

Troubleshooting Common Issues

Issue Possible Cause Solution
Low solubility or precipitate formation Solvent quality, improper handling Use fresh, high-purity solvents. Gently swirl, do not shake. Warm the solution slightly if necessary.
Loss of biological activity Repeated freeze-thaw cycles, improper storage temperature Always aliquot stock solutions. Adhere strictly to recommended storage temperatures.
Cloudy solution after reconstitution Microbial contamination, non-sterile solvent Use sterile-filtered solvents and aseptic technique. Filter the solution through a 0.22 μm filter.

In Vivo Administration Preparation

For animal studies, here is a standard protocol for preparing a vehicle solution for subcutaneous injection, based on data from supplier handling instructions [1].

Protocol: Preparation for Subcutaneous Injection in Mice

This protocol yields a clear solution of ≥ 2.08 mg/mL.

  • Prepare Stock Solution: Dissolve Epitalon TFA in DMSO to a concentration of 20.8 mg/mL.
  • Mix with PEG300: Add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix evenly.
  • Add Surfactant: To the DMSO/PEG300 mixture, add 50 µL of Tween-80. Mix evenly.
  • Dilute to Final Volume: Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL. Mix thoroughly.
  • Final Solution: The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

The workflow for proper storage and handling is summarized in the diagram below.

Start Start: Lyophilized Epitalon TFA Decision1 Storage Condition? Start->Decision1 LongTerm Long-Term Storage (-80°C for 2 years) Decision1->LongTerm Optimal ShortTerm Short-Term Storage (-20°C for 1 year) Decision1->ShortTerm Temporary Reconstitute Reconstitute with Solvent (DMSO or Sterile Water) LongTerm->Reconstitute ShortTerm->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot StoreStock Store Aliquots (-80°C for 6 months) Aliquot->StoreStock ThawUse Thaw Aliquot for Use Avoid repeated freeze-thaw cycles StoreStock->ThawUse

Key Considerations for Researchers

  • Purity and Validation: Source your Epitalon TFA from reputable suppliers that provide HPLC-validated purity data (often ≥98%) to ensure experimental reproducibility [2].
  • Salt Form Awareness: Be aware that Epitalon TFA is the trifluoroacetate salt. The TFA counterion enhances solubility but may have cellular toxicity concerns in vivo that are not fully characterized [2].
  • Experimental Controls: Always include appropriate vehicle controls in your experiments, especially when using complex solvent mixtures like the one described for in vivo administration.

References

HPLC purification challenges Epitalon TFA

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to specific issues you might encounter during the Epitalon TFA purification process.

1. Why is my peptide retention time drifting during the HPLC run? Retention time drift is often caused by chemical changes in the separation system rather than hardware failure [1]. Common causes and solutions include:

  • Mobile Phase Evaporation: The volatile organic solvent or TFA in a pre-mixed mobile phase can evaporate, altering the composition [1]. Ensure eluent reservoirs are tightly capped and avoid placing them under air conditioning vents [1] [2].
  • Column Equilibration: A new column may require several "priming" injections for the retention times to stabilize as the most active sites on the stationary phase become blocked by your sample [1]. Using a high-quality column with type B silica and low metal ion content can help [1].
  • TFA Depletion: Trifluoroacetic acid itself is volatile and can be lost from the mobile phase to the headspace, leading to progressive changes in retention [1].

2. How can I prevent the loss of my Epitalon peptide during purification (breakthrough)? Breakthrough occurs when the peptide is not retained on the column, often due to the sample dissolution solvent being too strong or overloading the column [3]. To prevent this:

  • Optimize Dissolution: If your peptide is poorly retained, avoid strong solvents like DMSO. Instead, try suspending the crude peptide in a weak solvent like acidified water (0.1% TFA). Even if the peptide doesn't fully dissolve, creating a fine suspension can improve retention and recovery [3].
  • Dry Loading: For problematic peptides, consider the dry load method. Dissolve your sample in a volatile solvent like methanol, spread it on an adsorbent, and let it dry. This can help concentrate the sample at the top of the column and prevent breakthrough [3].

3. My peptide is purified as a TFA salt, which is not cell-friendly. How can I remove the TFA? You can convert the TFA salt to a more biocompatible form (like acetate or chloride) using a simple column desalting protocol [4].

Experimental Protocol: Converting Epitalon from TFA Salt to Acetate Salt

This method uses your existing RP-HPLC column to exchange the counterion without the need for multiple dissolution and lyophilization steps, minimizing peptide loss [4].

  • Objective: To replace the trifluoroacetate (TFA) counterion associated with Epitalon with an acetate ion.
  • Principle: The purified peptide, already in its TFA salt form, is reloaded onto the HPLC column. While the peptide is retained on the stationary phase, the TFA ions pass through unretained. The peptide is then eluted with a mobile phase containing acetic acid, resulting in an acetate salt.
Step Parameter Details
1. Column Equilibration Mobile Phase Use 0.5% to 1% acetic acid in water (or a water/acetonitrile mixture as per your original method, but without TFA) [4].
Flow Rate Use the same flow rate as your original purification method.
Volume Equilibrate with at least 5-10 column volumes until a stable baseline is achieved.
2. Sample Preparation Sample Your purified and lyophilized Epitalon TFA salt.
Solvent Dissolve the peptide in the equilibration mobile phase (0.5-1% acetic acid). Ensure it is fully dissolved.
3. Injection & Run Injection Load the dissolved sample onto the equilibrated column.
Method Use the same gradient elution method as your original purification. The TFA will elute early, while the peptide will elute as an acetate salt.
4. Collection & Lyophilization Collection Collect the peptide peak as you normally would.
Final Product Lyophilize the collected fraction to obtain Epitalon as an acetate salt, ready for biological experiments.

Troubleshooting Guide: Common HPLC Issues and Solutions

This guide helps you systematically diagnose and resolve common problems that can affect the purity and yield of Epitalon [1] [2] [5].

Start Start: HPLC Issue Pressure Pressure Abnormal Start->Pressure Retention Retention Time Shift Start->Retention PeakShape Poor Peak Shape Start->PeakShape PressureHigh PressureHigh Pressure->PressureHigh High PressureLow PressureLow Pressure->PressureLow Low R1 R1 Retention->R1 Check & Consistently Prepare Mobile Phase R2 R2 Retention->R2 Ensure Column is Fully Equilibrated R3 R3 Retention->R3 Tightly Cap Eluent Reservoirs PS1 PS1 PeakShape->PS1 Use Compatible Sample Solvent PS2 PS2 PeakShape->PS2 Clean or Replace Aged Column PS3 PS3 PeakShape->PS3 Use a Guard Column for Complex Samples P1 P1 PressureHigh->P1 Check/Replace Column Inlet Frit P2 P2 PressureHigh->P2 Flush Column with Warm Water P3 P3 PressureLow->P3 Check for Leaks with Lab Tissue P4 P4 PressureLow->P4 Inspect & Replace Pump Seals

This diagram provides a logical flow for diagnosing common HPLC issues.

Advanced Considerations: Sustainable Alternatives to TFA

The scientific community is actively seeking greener alternatives to TFA due to its environmental impact as a persistent pollutant [6] [7].

  • Methanesulfonic Acid (MSA) is emerging as a promising replacement for TFA in peptide analysis due to its lower toxicity and better biodegradability [7].
  • However, this switch involves trade-offs. MSA may impact chromatographic performance and sensitivity, requiring careful re-optimization of your method [7].

References

replacing TFA with chloride counterions

Author: Smolecule Technical Support Team. Date: February 2026

Why Exchange TFA for Chloride?

During Solid-Phase Peptide Synthesis (SPPS), trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and as an ion-pairing reagent in purification. This results in peptides being isolated as trifluoroacetate (TFA⁻) salts [1] [2].

The TFA⁻ counterion can interfere with biological and physicochemical assays by:

  • Affecting biological activity: It can inhibit cell proliferation, increase cytotoxicity, and influence antibody responses [1] [3] [2].
  • Altering physicochemical properties: TFA⁻ can shield peptide polarity, potentially leading to overestimated passive membrane permeability in assays [1] [2].
  • Complicating analysis: It can interfere with structural analysis techniques like CD spectroscopy and FT-IR [1] [2].

Exchanging TFA⁻ for a more physiologically relevant ion like chloride (Cl⁻) is a critical step to ensure the accuracy and reproducibility of your experimental data [1] [4] [2].

Standard Protocol: HCl Lyophilization

The most common and convenient method for counterion exchange is treatment with hydrochloric acid (HCl) followed by lyophilization [1] [2]. The following workflow outlines the optimized steps based on a systematic 2025 study.

Start Peptide TFA Salt A Dissolve in 10 mM HCl Start->A B Incubate (5 min) A->B C Freeze Solution B->C D Lyophilize C->D E Repeat Process (1-4 cycles) D->E End Peptide Cl⁻ Salt (Ready for Analysis) E->End

Optimized Protocol Details:

  • HCl Concentration: A 2025 systematic investigation identified 10 mM HCl as the optimal concentration for effective TFA⁻ removal while maintaining peptide integrity [1] [2].
  • Incubation: Dissolve the peptide in the HCl solution and incubate for approximately 5 minutes at room temperature [5].
  • Lyophilization: Freeze the solution and perform lyophilization (freeze-drying) to obtain the solid peptide chloride salt [1].
  • Cycles: The process typically requires 1 to 4 cycles for sufficient TFA⁻ removal. Research indicates that using HCl-saturated organic solvents like acetonitrile can achieve satisfactory exchange in just one cycle, offering a potential alternative [5].

Quantifying Exchange Efficiency

After performing the counterion exchange, it is crucial to verify its success by detecting and quantifying the residual TFA⁻. The table below compares three validated analytical techniques.

Method Detected Analytes Key Characteristics Validation Performance (as per ICH guidelines)

| 19F-NMR [1] [2] | TFA⁻ | - Measures signal area at 75.4 ppm.

  • High specificity for fluorine-containing compounds. | Excellent precision (RSD < 3%) and accuracy (bias < 10%) across all concentrations. | | HPLC-ELSD [1] [2] [6] | TFA⁻, Cl⁻, Na⁺ | - Separates ions by retention time (e.g., TFA⁻ at ~5.4 min).
  • Can monitor both old and new counterions simultaneously. | High precision (RSD < 10%) and good accuracy (bias < 10-15%). | | FT-IR [1] [2] | TFA⁻ | - Quantifies maximum absorbance of C-F stretch at 1200 cm⁻¹.
  • Can be less accurate at very low TFA⁻ concentrations. | Acceptable precision for medium/high concentrations; lower accuracy for low-concentration samples. |

Alternative & Advanced Methods

For specific needs, you may consider these alternative techniques:

  • One-Step Purification and Exchange using RP-SPE: A 2025 study developed a method using Reverse-Phase Solid-Phase Extraction (RP-SPE) chromatography to simultaneously purify the peptide and exchange the counterion in a single step. This method achieved TFA⁻ content of less than 0.36% and is noted for being fast, efficient, and low-cost [7].
  • Organic Solvent-Based Exchange: An alternative protocol involves using HCl-saturated organic solvents (e.g., acetonitrile or tert-butanol) instead of aqueous HCl. After incubation, the solvent is removed by evaporation under reduced pressure. This method can achieve high exchange efficiency with fewer repetitions [5].

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding counterion exchange.

Question Answer & Solution
How many HCl cycles are needed? The required number of cycles (1-4) depends on the peptide's number of basic residues and the initial TFA⁻ content. Monitor with 19F-NMR or HPLC-ELSD until TFA⁻ is below the acceptable limit [1] [5].
Does the HCl concentration affect peptide purity? A 2025 study confirmed that using HCl concentrations from 2-100 mM for exchange showed no observed impact on peptide purity [1] [2].
My peptide has poor water solubility. How can I prepare it for IC analysis? For ion chromatography (IC), organic solvents in the sample can cause baseline interference. Use an anionic concentrator column in your IC setup. This column traps the ionic analytes (TFA⁻, Cl⁻) while rinsing the organic solvent to waste, eliminating baseline disturbances and allowing for accurate integration [6].
Could the counterion itself affect my biological assay? Yes. Different salt forms can be considered distinct pharmaceutical entities. While HCl and acetate salts are often preferred, one study on a peptide hydrogel found no significant difference between TFA and HCl salt forms for properties like biostability and drug release [4]. The biological impact is sequence- and assay-dependent [1] [3] [4].

References

Methodologies for Peptide Stereoisomer Separation

Author: Smolecule Technical Support Team. Date: February 2026

The separation of peptide stereoisomers, including diastereomers and enantiomers, is typically achieved using chromatographic or capillary electromigration techniques, often with the aid of chiral selectors [1] [2].

The table below summarizes the core techniques applicable to peptide stereoisomer separation.

Technique Core Principle Key Chiral Selectors Key Advantages
Capillary Electrophoresis (CE) Separates isomers based on differential charge-to-size ratios and interactions with chiral selectors in the buffer [1] [2]. Cyclodextrins (CDs), Crown ethers, Chiral metal complexes [1] [2]. High separation efficiency, rapid analysis, minimal reagent consumption [2].
High-Performance Liquid Chromatography (HPLC) Separates isomers based on differential partitioning between a mobile phase and a chiral stationary phase [3] [2]. Cellulose/amylose derivatives, Macrocyclic glycopeptides, Cyclodextrin-based phases [2]. Excellent resolution, high sensitivity, broad applicability [2].
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples HPLC separation with mass spectrometric detection [4]. Chiral stationary phases [4]. Provides structural confirmation and sensitive detection [4].
Capillary Electrophoresis-Trapped Ion Mobility Spectrometry-Mass Spectrometry (CE-TIMS-MS) Combines CE separation with gas-phase mobility separation and MS detection [4]. Can be used in CE buffer or rely on gas-phase separation [4]. High sensitivity for small volumes; powerful for characterizing subtle structural variations like single D-amino acid substitutions [4].

Experimental Workflow for Stereoisomer Separation

The following diagram outlines a general strategic workflow for developing a stereoisomer separation method, adapted from the literature on chiral separations [1] [2].

cluster_1 Method Development Phase Start Start: Peptide Mixture Step1 Sample Preparation Start->Step1 Step2 Technique Selection Step1->Step2 Step3_CE CE Method Development Step2->Step3_CE Capillary Electrophoresis Step3_LC LC Method Development Step2->Step3_LC Liquid Chromatography Step4 Detection & Analysis Step3_CE->Step4 Step3_LC->Step4 End Identified Stereoisomers Step4->End

Detailed Methodological Considerations

Based on the workflow above, here are the key experimental details for each step:

  • Step 1: Sample Preparation

    • Reconstitute the synthetic Epitalon peptide in a suitable solvent, typically high-purity water or a mobile phase-compatible buffer [5].
    • For complex biological matrices (e.g., cell culture media, tissue homogenates), protein precipitation or solid-phase extraction (SPE) may be necessary to reduce interference [4].
  • Step 2 & 3: Technique Selection and Method Development

    • For Capillary Electrophoresis (CE):
      • Buffer System: A common starting point is a phosphate or borate buffer (e.g., 20-100 mM) at a pH that ionizes the peptide (try pH 2.5 or 9.0) [1].
      • Chiral Selector: Add a chiral selector like sulfated cyclodextrin (e.g., 1-5% w/v) to the background electrolyte. The type and concentration of cyclodextrin are critical and must be optimized [1] [2].
      • Separation Conditions: Apply a voltage of 15-30 kV. The capillary temperature should be controlled (e.g., 25°C) [1].
    • For Liquid Chromatography (LC):
      • Chiral Stationary Phase (CSP): Use a dedicated CSP column, such as those based on macrocyclic glycopeptides (e.g., teicoplanin) or cellulose derivatives [2].
      • Mobile Phase: Optimize the composition of the mobile phase, which could be a reversed-phase solvent (e.g., water/acetonitrile with 0.1% TFA) or a polar organic mode (e.g., pure methanol or ethanol with minimal additives) [2].
  • Step 4: Detection and Analysis

    • Mass spectrometry (MS) is the preferred detection method as it provides confirmation of the peptide's identity based on its mass-to-charge ratio [4].
    • For unambiguous identification of each stereoisomer, you must compare the migration or retention times with those of analytically pure synthetic standards of each known Epitalon stereoisomer [4].

Frequently Asked Questions & Troubleshooting

Question / Issue Possible Cause Solution & Recommendation
No separation is achieved. Ineffective chiral selector or incorrect method conditions. Screen different chiral selectors (e.g., various cyclodextrins for CE or CSPs for LC) and buffer pH/organic modifier conditions [1] [2].
Peak broadening or poor resolution. Non-optimal selector concentration, voltage (CE), or flow rate (LC). Optimize chiral selector concentration; for CE, adjust voltage and capillary temperature; for LC, optimize mobile phase flow rate and gradient [2].
How to confirm the identity of a resolved peak? Co-migration with a standard is suggestive but not definitive. Use tandem mass spectrometry (MS/MS) for structural information, or Couple with CE-TIMS-MS to distinguish isomers based on gas-phase mobility [4].
Low sensitivity for trace isomers. Detection limit of the method is too high. Pre-concentrate the sample if possible. Ensure your MS detector is optimized for the specific analyte [4].

Critical Knowledge Gap and Moving Forward

A significant challenge for your work is that no published literature specifically detailing the experimental separation of Epitalon's eight stereoisomers was identified in the search results. One source notes this lack of data, stating that "the peptide exists in eight stereoisomeric forms, but only the all-L form (natural configuration) has been studied" [6].

  • Obake Authentic Standards: The most reliable path is to source or synthesize authentic standards for all eight suspected Epitalon stereoisomers. Method development without these references is highly challenging [4].
  • Systematic Screening: Begin with a systematic screening of the techniques listed above, particularly CE and HPLC with a variety of chiral selectors, using the all-L Epitalon as your initial benchmark.
  • Explore Advanced Techniques: Given the complexity, techniques like CE-TIMS-MS may offer the best chance of success by providing an additional, orthogonal dimension of separation [4].

References

Troubleshooting Guide: TFA Counterion in Permeability Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Issue Root Cause Impact on Experiment Solution
Suboptimal passive membrane permeability of Epitalon TFA salt. TFA counterions from synthesis can non-specifically associate with the peptide, altering its apparent lipophilicity and interaction with lipid membranes [1]. Reduced reliability and reproducibility of permeability assays (e.g., PAMPA, Caco-2, MDCK); data may not reflect the true properties of the pure peptide [1]. Exchange TFA counterions for Cl- ions via freeze-drying in 10 mM HCl. This improves purity without impacting peptide integrity and allows for accurate permeability measurement [1].

Experimental Protocol: TFA to Cl- Counterion Exchange

For researchers requiring precise membrane permeability data, replacing the TFA counterion with chloride is a critical preparatory step. The following workflow outlines the established protocol for this exchange.

Start Start: Epitalon TFA Salt Step1 Dissolve in 10 mM HCl Start->Step1 Step2 Freeze-Dry (Lyophilize) Step1->Step2 Step3 Obtain Epitalon Cl- Salt Step2->Step3 Step4 Validate with 19F-NMR, FT-IR, or HPLC-ELSD Step3->Step4 End End: Ready for Permeability Assay Step4->End

Methodology Details [1]:

  • Solution Preparation: Dissolve the synthetic Epitalon TFA salt in a 10 mM hydrochloric acid (HCl) solution. This concentration has been determined as optimal for the exchange process.
  • Lyophilization: Subject the solution to freeze-drying (lyophilization). This process removes water and volatile acids, leaving behind the peptide with chloride as the primary counterion.
  • Validation: Confirm the success of the ion exchange and quantify any residual TFA using analytical methods. The recommended techniques are ¹⁹F-NMR, FT-IR, or HPLC with an Evaporative Light-Scattering Detector (HPLC-ELSD). These methods should be validated according to ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: Why is the TFA counterion a problem for membrane permeability assays? TFA ions can form ion pairs with the peptide, increasing its apparent molecular weight and altering its lipophilicity. This can lead to artifacts in passive permeability measurements, as the measured values may reflect the properties of the peptide-TFA complex rather than the peptide itself [1].

Q2: What is the evidence that counterion exchange improves data quality? A systematic investigation demonstrated that the passive membrane permeability coefficients of synthetic peptides can vary significantly depending on whether they are in TFA or Cl- salt form. Using the Cl- salt provides a cleaner and more accurate measurement by eliminating the confounding effects of TFA [1].

Q3: Besides permeability, are there other experimental aspects affected by TFA? Yes. The study highlighting the TFA issue emphasizes that counterion quantification and specification are crucial in all assays involving synthetic peptides [1]. TFA can potentially interfere in various biological and biochemical assays beyond permeability studies.

Designing Your Permeability Experiment

Once the counterion has been exchanged, you can proceed with standard permeability assays. While specific Papp data for Epitalon is not available, research suggests it has unique bioactive properties, influencing processes like melatonin synthesis and gene expression in various cell models [2] [3]. This indicates its ability to interact with or cross cellular membranes.

References

quantifying TFA content 19F-NMR FT-IR

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: Why should I use ¹⁹F-NMR to quantify TFA instead of other methods like chromatography?

    • A: ¹⁹F-NMR is a primary ratio method that does not require a purified reference standard of the analyte, potentially lowering costs [1]. It offers high specificity for fluorine-containing compounds, is nondestructive, and provides a direct quantitative readout without the need for derivatization [1] [2]. This makes it exceptionally suitable for quantifying TFA as a counterion in peptides and pharmaceuticals.
  • Q: Can FT-IR be used for the specific detection of TFA counterions?

    • A: Yes, FT-IR is highly effective for identifying TFA due to its strong and characteristic absorption bands. The most prominent band for quantification is the C–F stretching vibration around 1200 cm⁻¹ [3] [4]. Other diagnostic bands include the C=O stretch near 1677 cm⁻¹ and OCO stretches between 950–700 cm⁻¹ [4].
  • Q: My ¹⁹F-NMR signal for TFA is weak. What could be the cause?

    • A: A weak signal is often related to insufficient relaxation time or an incorrect number of scans. Ensure your inter-pulse delay (D1) is long enough, typically > 7 times the longitudinal relaxation time (T1) of the TFA signal, to allow for complete relaxation between scans and ensure quantitative accuracy [5]. For a strong signal, 16 scans may be sufficient, but for trace analysis, you may need to increase this to several thousand, acknowledging the increased acquisition time [5].
  • Q: How do I choose between ¹⁹F-NMR and FT-IR for my TFA quantification?

    • A: The choice depends on your required sensitivity, available equipment, and sample composition. The following table summarizes the key differences to help you decide:
Aspect ¹⁹F-NMR FT-IR
Sensitivity High (LOD can reach 0.05 μg/mL with long acquisition) [5] Generally lower sensitivity compared to NMR [3]
Specificity Excellent; chemical shift provides structural info [1] Good; relies on specific functional group vibrations [4]
Sample Preparation Minimal; often direct dissolution [1] [5] Can require drying into films or use of specific substrates [4]
Quantitative Accuracy High when relaxation times are considered [1] [5] Good with proper calibration and background correction [3]
Key Parameter Relaxation delay (D1), Number of scans (NS) [5] Pathlength normalization, Background subtraction [4]

Troubleshooting Guides

Issue 1: Poor Quantification Accuracy in ¹⁹F-NMR
  • Problem: The integrated area of the TFA peak is not proportional to its concentration, leading to inaccurate results.
  • Potential Causes and Solutions:
    • Cause 1: Incomplete Spin-Lattice (T1) Relaxation. The most common cause of inaccuracy in quantitative NMR is not allowing the nuclei to fully recover between pulses.
      • Solution: Perform a T1 relaxation experiment for the TFA signal in your specific solvent. Set the inter-pulse delay (D1) to at least 7 times the measured T1 value. A general starting point is a D1 of 20 seconds [1] [5].
    • Cause 2: Incorrect Phasing or Poor Baseline. A skewed baseline or improperly phased spectrum will lead to incorrect integration.
      • Solution: Always manually check and correct the phase and apply a baseline correction across the entire spectral region of interest before integration [1].
    • Cause 3: Probe Tuning or Calibration Issues.
      • Solution: Before analysis, perform a time-of-use calibration for the ¹⁹F channel, including a 90° pulse width calibration and a system suitability check using a reference material to ensure adequate signal-to-noise [5].
Issue 2: Low Sensitivity or Signal-to-Noise in ¹⁹F-NMR
  • Problem: The TFA peak is barely distinguishable from the background noise.
  • Potential Causes and Solutions:
    • Cause 1: Insufficient Sample Concentration or Scans.
      • Solution: Increase the concentration of your sample if possible. If concentration is fixed, increase the number of scans (NS). Be aware that this linearly increases acquisition time. For example, achieving a very low LOD of 0.05 μg/mL may require over 3000 scans [5].
    • Cause 2: Poor Shimming. Broad peaks have reduced height and are harder to distinguish from noise.
      • Solution: Ensure the magnet is well-shimmed on your sample to produce sharp, symmetrical peaks. Monitor the line-width at half-height as an indicator [5].
Issue 3: Interference or Poor Baseline in FT-IR Spectra of TFA
  • Problem: The TFA absorption bands are overlapped or obscured by other signals in the sample matrix.
  • Potential Causes and Solutions:
    • Cause 1: Spectral Overlap from Protein/Peptide Backbone.
      • Solution: Utilize the second derivative transformation of your spectrum. This can resolve overlapping bands and enhance the visibility of the characteristic TFA peaks, particularly the one at ~1200 cm⁻¹ [4].
    • Cause 2: Inconsistent Pathlength in Liquid Samples.
      • Solution: If analyzing liquids, use a method that controls or normalizes the pathlength. Techniques like using polyethylene (PE) film with pathlength determination via a CH combination band calibration have been successfully applied in other areas of FT-IR analysis [6].

Detailed Experimental Protocols

Protocol 1: Quantifying TFA in Peptides by ¹⁹F-NMR

This protocol is adapted from validated methods for determining residual TFA in synthetic peptides [1] [5].

Workflow:

G A Prepare Sample Solution B Calibrate NMR System A->B C Acquire ¹⁹F-NMR Spectrum B->C D Process & Analyze Spectrum C->D E Calculate TFA Content D->E

  • Sample Preparation:

    • Dissolve the peptide or pharmaceutical substance in an appropriate deuterated solvent (e.g., DMSO-d6 or D₂O) [1]. A typical sample concentration is around 5-20 mg/mL.
  • NMR Acquisition Parameters:

    • Instrument: NMR spectrometer with a ¹⁹F probe.
    • Pulse Sequence: Standard ¹⁹F one-pulse experiment (e.g., zgfhigqn on Bruker systems) [1].
    • Spectrometer Frequency: 400 MHz or higher for ¹H frequency [1].
    • Spectral Width (SW): 95-125 ppm, centered appropriately (e.g., O1 = ~68 ppm for a signal at -58 ppm) [1].
    • 90° Pulse Width: Calibrate before analysis [5].
    • Relaxation Delay (D1): 20 seconds (or >7 * T1) [1] [5].
    • Acquisition Time: ~4 seconds [5].
    • Number of Scans (NS): Start with 16 scans for a strong signal; increase for lower concentrations [5].
    • Temperature: 25-30°C [1] [5].
  • Data Processing:

    • Apply manual phasing and baseline correction.
    • Integrate the TFA peak (chemical shift δ ≈ -75 to -76 ppm relative to free TFA at 0.0 ppm) [1] [3].
    • For quantification against an internal or external standard, use the integral for calculation. For a limits test, compare the signal-to-noise ratio of the sample to a control at the specification limit [5].
Protocol 2: Detecting TFA Counterions Using FT-IR

This protocol is based on studies analyzing TFA in protein and peptide complexes [3] [4].

Workflow:

G A Prepare Dry-Film B Treat with TFA (Optional) A->B C Acquire FT-IR Spectrum B->C D Process Spectrum C->D E Identify TFA Bands D->E

  • Sample Preparation (Dry-Film Method):

    • Deposit a volume of your sample solution (e.g., peptide solution) onto a suitable IR substrate or well-plate and allow it to dry completely for at least 30 minutes to form a film [4].
    • For enhanced detection, treat the dry-film by adding a small volume of pure TFA solution, gently mixing, and allowing it to dry again for another 30 minutes. This step forms trifluoroacetate-protein/peptide complexes and amplifies the signal [4].
  • FT-IR Acquisition Parameters:

    • Instrument: FT-IR Spectrometer.
    • Technique: Transmission or Attenuated Total Reflection (ATR).
    • Spectral Range: 4000-700 cm⁻¹.
    • Resolution: 4 cm⁻¹.
    • Number of Scans: 64 or higher to improve the signal-to-noise ratio.
  • Data Analysis:

    • Collect a background spectrum of the clean substrate before measuring the sample.
    • Examine the spectrum for the characteristic strong C–F stretching band at ~1200 cm⁻¹ [3] [4].
    • For complex samples, use the second derivative transformation to resolve overlapping absorptions and confirm the presence of TFA [4].

References

Epitalon TFA: Basic Information & Handling

Author: Smolecule Technical Support Team. Date: February 2026

For your research records, here are the fundamental characteristics of Epitalon TFA.

Property Specification
Sequence (Shortening) Ala-Glu-Asp-Gly (AEDG) [1] [2]
Molecular Formula C₁₆H₂₃F₃N₄O₁₁ [3] [4]
Molecular Weight 504.37 g/mol [3] [4]
Form Lyophilized (freeze-dried) powder [3]
Purity Often ≥ 98.5% to ≥ 99.51% (vendor-specific) [4] [2]

| Storage (Lyophilized) | Long-term: ≤ -20°C or -80°C [5] Short-term: Stable at room temperature for days/weeks [5] |

Reconstitution & Solution Preparation

Here is a standard protocol for reconstituting lyophilized Epitalon TFA, based on general best practices for peptides [6]. You can adapt the solvent and volume based on your experimental requirements for concentration and solubility.

G start Gather Supplies step1 Equilibrate to Room Temperature start->step1 step2 Sanitize and Inspect step1->step2 step3 Calculate Solvent Volume step2->step3 step4 Add Solvent Gently step3->step4 step5 Dissolve the Peptide step4->step5 step6 Confirm Complete Reconstitution step5->step6 store Label and Refrigerate step6->store

Critical Steps Explained:

  • Gather Supplies: You will need the lyophilized peptide vial, sterile solvent (e.g., sterile or bacteriostatic water, 0.9% NaCl), syringes with fine-gauge needles, and alcohol swabs [6].
  • 1. Equilibrate Vial: Removing the vial directly from cold storage and allowing it to reach room temperature prevents condensation from forming inside the vial, which could degrade the hygroscopic peptide powder [6] [5].
  • 2. Sanitize and Inspect: Clean the rubber stopper with an alcohol swab and visually inspect the powder for any irregularities to maintain an aseptic environment and sample integrity [6].
  • 3. Calculate Volume: Use the formula: Volume of Solvent (mL) = Mass of Peptide (mg) ÷ Desired Concentration (mg/mL). For example, to reconstitute a 10 mg vial to a concentration of 10 mg/mL, add 1 mL of solvent [7] [6].
  • 4. Add Solvent Gently: Slowly inject the solvent down the inner wall of the vial. Avoid directing the stream directly onto the powder to prevent foaming and potential peptide denaturation [7] [6].
  • 5. Dissolve Gently: Swirl the vial gently until the solution is clear. Do not vortex or shake vigorously, as this can cause protein denaturation and aggregation [7] [6].
  • 6. Confirm Reconstitution: Ensure no undissolved particles or clumps remain. The solution should be clear. Incomplete dissolution leads to inaccurate dosing [6].

Troubleshooting Common Issues

This table addresses common problems researchers encounter when working with lyophilized peptides.

Issue Potential Cause Solution & Prevention
Peptide won't dissolve Incorrect solvent, aggressive mixing Check peptide solubility data; use gentle swirling, not shaking. Some peptides may require dilute acetic acid [6].
Solution appears cloudy/particles Incomplete dissolution, contamination Continue gentle mixing; ensure aseptic technique. Filter through a 0.22 μm filter if necessary and sterile [6].
Inaccurate dosing Miscalculated volume, incomplete dissolution Double-check calculations; ensure peptide is fully dissolved before use [6].
Loss of peptide activity Improper storage, repeated freeze-thaw Store lyophilized at ≤ -20°C; for solutions, aliquot to minimize freeze-thaw cycles and refrigerate or freeze promptly [6] [5].

Storage Guidelines for Reconstituted Solutions

Stability drops significantly once peptides are in solution. Adhere to these guidelines to maintain the integrity of your research samples [6] [5].

Condition Stability Expectation Recommendation
Refrigerated (2°C - 8°C) Several days to 1-2 weeks Store immediately after reconstitution; return to fridge after each use.
Frozen (-20°C) A few months Best practice: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Frozen (-80°C) Up to 1 year (varies by peptide) For long-term storage of stock solutions.
Room Temperature Degradation occurs more rapidly Keep at room temperature only during active handling.

Critical Notes for Researchers

  • TFA Salt Consideration: The presence of trifluoroacetic acid (TFA) salt can affect the peptide's net weight and solubility. Peptide content typically constitutes >80% of the total weight, with TFA accounting for the remainder [2].
  • General Peptide Instability in Solution: Peptides containing Asn, Gln, Cys, Met, Trp, or Tyr are generally less stable in solution [5].
  • Sterility Assurance: If sterility is required for your experiments, the reconstituted solution should be filtered through a 0.22 μm filter. Note that the initial reconstitution process described is not a guaranteed sterile operation.

References

Epitalon TFA vs Epithalamin biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Epitalon vs. Epithalamin

Feature/Aspect Epitalon (AEDG; Synthetic Tetrapeptide) Epithalamin (Natural Pineal Gland Polypeptide Extract)
Basic Definition Synthetic tetrapeptide (Ala-Glu-Asp-Gly) [1] [2] Polypeptide extract from the bovine pineal gland [1]
Relationship Synthesized to mimic the amino acid composition of Epithalamin [1] The natural, complex extract upon which Epitalon is based [1]
Telomere & Telomerase Activity Induces telomerase activity, extends telomere length in human cells [2] [3] Information not explicitly available in search results
Gero- & Neuroprotective Effects Significant geroprotective, antioxidant, and neuro-protective effects [1] Established geroprotective agent with a normalizing effect on bodily functions [1]
Endocrine & Circadian Effects Influences melatonin synthesis; restores circadian rhythms [1] [2] Increases pineal synthesis and secretion of melatonin and serotonin [4] [5]
Immune System Effects Modulates immune function; increases IL-2 mRNA; influences lymphocyte differentiation [1] [2] Stimulates T and B cell-mediated immunity; increases titers of thymic factors [4] [5]
Antioxidant & Anti-mutagenic Effects Confirmed antioxidant and antimutagenic properties [1] Potent antioxidant; decreases lipid peroxidation; stimulates superoxide dismutase (CuZn-SOD) [4] [5]
Effects on Lifespan Information not explicitly available in search results Increases mean and maximum lifespan in rats, mice, and fruit flies; slows aging rate [6] [4] [5]
Effects on Carcinogenesis Information not explicitly available in search results Inhibits spontaneous and induced carcinogenesis [4] [5]

Key Experimental Data and Protocols

For research and reproducibility, here are the methodologies from pivotal studies on these substances.

Quantifying Telomere Lengthening with Epitalon

A 2025 study demonstrated Epitalon's dose-dependent telomere lengthening in human cell lines through telomerase upregulation [3].

  • Cell Lines Used: Human breast cancer cells (21NT, BT474) and normal cells (IBR.3 fibroblasts, HMEC epithelial cells) [3].
  • Treatment Protocol: Cancer cells were treated daily with 0.1, 0.2, 0.5, and 1.0 μg/mL of Epitalon for 4 days. Normal cells were treated daily with 1.0 μg/mL for 3 weeks [3].
  • Key Measurements: Telomere length (via qPCR), telomerase activity, and hTERT mRNA expression [3].
  • Finding: Telomere length extension was observed in normal cells via telomerase upregulation, while cancer cells also used the Alternative Lengthening of Telomeres (ALT) pathway [3].
Assessing Lifespan Extension with Epithalamin

A foundational study reevaluated data on the effects of Epithalamin on the lifespan of multiple species [6].

  • Subjects: Female rats, female mice (C3H/Sn and SHR strains), and female D. melanogaster fruit flies [6].
  • Treatment Protocol: The specific dosage varied by species. Treatment increased the mean lifespan by 11% to 31% and slowed the rate of aging in fruit flies, mice, and rats [6].
  • Key Measurements: Mean and median lifespan, mortality rate, and maximum lifespan [6].

The following diagram illustrates the core mechanisms of action shared by both peptides, based on the reported experimental findings.

Key Insights for Researchers

  • Spectrum of Activity: While both compounds exhibit geroprotective effects, their "intensity and spectrum of action" are not identical [1]. The complex nature of the Epithalamin extract may confer a broader, more nuanced range of activities compared to the defined, single-molecule approach of Epitalon.
  • Clinical and Formulation Status: Epitalon is typically studied in its free-base form or as acetate/trifluoroacetate (TFA) salts [1] [2]. The TFA salt form is common in commercial research compounds. It is crucial to note that Epitalon remains an experimental research peptide and is not an FDA or EMA-approved drug for human therapeutic use [2] [7].
  • Research Gaps: A direct, side-by-side comparative study of Epitalon TFA versus Epithalamin in a single, controlled experimental system was not identified in the current search results. Much of the data comes from separate studies conducted over decades. Furthermore, the long-term safety profile and optimal dosing regimens in humans are not yet fully established [2] [7].

References

Epitalon TFA compared to other geroprotectors

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon Profile and Mechanisms

Aspect Description
Basic Structure Synthetic tetrapeptide (Ala-Glu-Asp-Gly, or AEDG) [1] [2] [3]
Origin Modelled on Epithalamin, a natural polypeptide extract from the bovine pineal gland [1] [2]
Common Salt Forms Studied in free-base form; acetate and trifluoroacetate (TFA) salts are noted as commercially available [2].

| Primary Geroprotective Mechanisms | • Telomere maintenance & telomerase activation [1] [4] • Epigenetic regulation & gene expression modulation [1] • Enhanced antioxidant defenses & oxidative stress resilience [1] [5] • Immune system recalibration [1] [2] • Circadian rhythm restoration [1] |

The following diagram illustrates the multi-pathway geroprotective mechanisms of Epitalon as described in the literature.

G cluster_mechanisms Mechanisms of Action Epitalon Epitalon Telomere Telomere Maintenance - Activates telomerase enzyme - Elongates telomeres in human cells Epitalon->Telomere Epigenetic Epigenetic Regulation - Binds to promoter regions - Modulates chromatin structure - Restores youthful gene expression Epitalon->Epigenetic Antioxidant Antioxidant Effects - Boosts key antioxidant enzymes (e.g., SOD) - Reduces oxidative damage markers Epitalon->Antioxidant Immune Immune Recalibration - Rebalances T-cell ratios (CD4+/CD8+) - Upregulates interleukin-2 (IL-2) mRNA Epitalon->Immune Circadian Circadian Rhythm Restoration - Stimulates melatonin synthesis - Re-entrains core clock genes Epitalon->Circadian

Experimental Evidence and Protocols

Key experimental findings from recent studies provide support for Epitalon's geroprotective potential, particularly regarding its most-researched effect: telomere lengthening.

Study Model Treatment Protocol Key Findings & Quantitative Data

| Human Cell Lines (2025) [4] | • Cell Types: Normal fibroblast (IBR.3), epithelial (HMEC), breast cancer (21NT, BT474). • Dosage: 1.0 μg/mL for normal cells; 0.1-1.0 μg/mL for cancer cells. • Duration: Daily for 3 weeks (normal cells) or 4 days (cancer cells). | • Telomere Lengthening: Dose-dependent extension observed in normal cells. • Mechanism in Normal Cells: Upregulation of hTERT mRNA expression and telomerase activity. • Mechanism in Cancer Cells: Significant telomere extension via ALT activation. | | In Vitro & Animal Studies (Various) [1] [2] | • Models: Human fibroblasts, fruit flies, rodents, non-human primates. • Common Route: Subcutaneous injection. • Typical Rodent Dose: 0.1–10 μg/mouse/day. • Human Trial Dose (Limited): 0.5–1 mg/day for up to 20 days. | • Extended Replicative Lifespan: Human cells surpassed the Hayflick limit [1]. • Lifespan Extension: Up to 25% in certain animal models [1] [6]. • Antioxidant Effects: Stimulated expression of antioxidant enzymes like Superoxide Dismutase (SOD) [5]. • Immune Effects: Increased IL-2 mRNA levels in murine splenocytes and rebalanced T-cell ratios [1] [2]. |

Key Limitations and Research Gaps

When evaluating Epitalon for research purposes, several critical limitations must be considered:

  • Lack of Large-Scale Human Trials: The current evidence is compelling but largely based on preclinical models (in vitro and animal studies) and small, early-stage human trials [1] [6]. Large-scale, randomized controlled trials in humans are needed.
  • Limited Specific Data on TFA Salt: While the TFA salt is a commercially available form, the search results do not provide specific pharmacological or comparative data on this variant versus the free-base or acetate forms [2].
  • Unknown Long-Term Safety: The long-term safety profile of Epitalon is not yet established, and no large-scale toxicology studies in humans have been published [1]. The potential cancer risk from telomerase activation, while theoretically a concern, requires further investigation [1] [4].
  • Delivery Challenges: As a peptide, Epitalon faces bioavailability challenges. The most reliable method in studies is subcutaneous injection; oral bioavailability is considered poor without advanced delivery systems [1].

How to Proceed with Research

For researchers aiming to conduct studies on Epitalon TFA, here are some practical suggestions:

  • Source High-Purity Compounds: Ensure you obtain Epitalon TFA from a reputable supplier that provides thorough analytical data (e.g., HPLC and mass spectrometry) to confirm the identity, purity, and stereochemistry (the all-L form is the naturally studied configuration) [1] [2].
  • Design Comparative Experiments: To fill the existing knowledge gap, you could design studies that directly compare the efficacy, stability, and bioavailability of the TFA salt form against the free-base and acetate forms of Epitalon.
  • Explore Delivery Systems: Investigate novel delivery methods (e.g., dendrimer-conjugated, intranasal, transdermal) to improve the compound's stability and absorption [1].

References

Epitalon TFA telomerase activation vs TA-65

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Differences

The table below summarizes the fundamental characteristics of Epitalon and TA-65.

Feature Epitalon TA-65
Nature & Origin Synthetic tetrapeptide (Ala-Glu-Asp-Gly); initially modeled on a bovine pineal gland extract [1] [2] Small molecule compound; purified from the root of Astragalus membranaceus [3] [4] [5]
Primary Proposed Mechanism Telomerase activation; exact molecular target not fully verified [1] [6] [2] Telomerase activation [4] [5]
Other Notable Effects Antioxidant effects, circadian rhythm regulation (melatonin synthesis), immune modulation, epigenetic influences [1] [2] Extra-telomeric anti-oxidant effects (e.g., increasing catalase activity) [3]
Key Supporting Evidence In vitro studies on human cell lines [6] In vitro studies, mouse models [4], and human clinical trials [5]

Summary of Experimental Data

The table below consolidates key quantitative findings from various studies.

Compound Experimental Model Dosage / Concentration Key Outcome(s) Citation
Epitalon Human breast epithelial cells (HMEC) & fibroblasts (IBR.3) 1.0 µg/mL daily for 3 weeks Telomere length extension via telomerase upregulation [6]
Epitalon Human breast cancer cell lines (21NT, BT474) 0.1 - 1.0 µg/mL daily for 4 days Significant telomere length extension via ALT activation [6]
TA-65 Mouse Embryonic Fibroblasts (MEFs), haploinsufficient for telomerase 1 µM and 10 µM for 5 days Telomerase-dependent elongation of short telomeres; decreased % of short telomeres and DNA damage [4]
TA-65 Mice (dietary supplementation) Incorporated into standard diet Elongation of critically short telomeres; improved health-span indicators (glucose tolerance, osteoporosis) [4]
TA-65 Humans (Elderly patients post-myocardial infarction) 16 mg daily for 12 months Increased total lymphocyte count; reduced high-sensitivity C-Reactive Protein (hsCRP) by 62% [5]

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies used in key experiments.

Epitalon Telomere Length Assay (In Vitro)

This protocol is based on a 2025 study investigating telomere length in human cells [6].

  • Cell Culture and Treatment: Human normal epithelial (HMEC) and fibroblast (IBR.3) cells were cultured in their respective media. Cells were treated daily with 1.0 µg/mL of Epitalon for a period of 3 weeks. Untreated cells were maintained as a control.
  • DNA Extraction: DNA was isolated from the cell lines post-treatment using a commercial genomic DNA purification kit.
  • Telomere Length Measurement: Telomere length was estimated using quantitative PCR (qPCR). A standard curve was constructed using serial dilutions of a telomere standard oligomer. The single-copy gene 36B4 was used as a genomic DNA control for copy number determination. Total telomere length in kilobases (kb) was calculated from the generated Ct values [6].
TA-65 Telomere Elongation Assay (In Vitro)

This protocol is derived from a 2011 study using mouse embryonic fibroblasts (MEFs) [4].

  • Cell Model: The study used telomerase-proficient (G3 Terc+/−) and telomerase-deficient (G3 Terc−/−) MEFs that inherited critically short telomeres.
  • Treatment: Cells were cultured in the presence of 1 µM or 10 µM of TA-65 (in DMSO) for 5 days. Control cells were treated with 0.1% DMSO.
  • Telomerase Activity Assay: Telomerase activity was confirmed using the Telomere Repeat Amplification Protocol (TRAP) assay.
  • Telomere Length and Damage Analysis: Quantitative Telomere Fluorescence In Situ Hybridization (Q-FISH) was performed on metaphase chromosome spreads. This allowed for the measurement of average telomere length and the percentage of "signal-free ends" (a marker of critically short/dysfunctional telomeres) and DNA damage foci [4].

Mechanisms of Action and Signaling Pathways

The diagram below illustrates the core mechanisms and signaling pathways through which Epitalon and TA-65 exert their effects, based on the current research.

G cluster_epitalon Epitalon Mechanisms cluster_ta65 TA-65 Mechanisms Epitalon Epitalon E1 Telomerase Activation (hTERT mRNA ↑) Epitalon->E1 E3 Antioxidant Effects Epitalon->E3 E4 Circadian Regulation (Melatonin synthesis ↑) Epitalon->E4 E5 Immune Modulation (IL-2 mRNA ↑) Epitalon->E5 TA65 TA65 T1 Telomerase Activation TA65->T1 T3 Extra-telomeric Effects (Catalase activity ↑, ROS ↓) TA65->T3 E2 Telomere Length Extension E1->E2 HealthyAging Promotion of Cellular Healthspan E2->HealthyAging E3->HealthyAging E4->HealthyAging E5->HealthyAging T2 Telomere Length Extension T1->T2 T4 In Vivo Healthspan (Improved glucose tolerance, osteoporosis in mice) T2->T4 T3->T4 T5 Human Clinical Outcomes (Lymphocyte count ↑, hsCRP ↓) T4->T5 T5->HealthyAging

Considerations for Research and Development

  • Evidence Level: TA-65 currently has a more robust evidence chain, spanning from in vitro models to mouse studies and several human clinical trials [4] [5]. Epitalon's promise is significant, but its evidence base is primarily from in vitro and animal studies, with a noted lack of large-scale human trials [1] [6] [2].
  • Cancer Considerations: A critical finding for Epitalon is its ability to also promote telomere lengthening in cancer cell lines via the Alternative Lengthening of Telomeres (ALT) pathway [6]. This warrants careful investigation into its potential effects on pre-existing neoplasms. The safety profile of TA-65 in mice did not show a significant increase in global cancer incidence [4].
  • Practical Application: The most common and reliable administration route for Epitalon in research is subcutaneous injection [2]. TA-65 has been successfully administered orally in both animal studies and human trials [4] [5], which is a significant advantage for translational development.
  • TA-65 presents a compelling profile with strong pre-clinical and emerging clinical data, particularly for applications related to immunosenescence and inflammation.
  • Epitalon is a highly interesting compound with a broader proposed mechanism of action, but it requires further validation, especially in human studies and regarding its long-term safety profile.

References

Documented Antioxidant & Related Effects of Epitalon

Author: Smolecule Technical Support Team. Date: February 2026

Biological Model Observed Effect Key Quantitative Data / Outcome Proposed Mechanism Citation
Aging Mouse Oocytes (in vitro) Reduced intracellular Reactive Oxygen Species (ROS) 0.1 mM Epitalon significantly reduced ROS levels after 24h culture [1]. Direct free radical scavenging and protection of mitochondrial function [1]. [1]
Aging Mouse Oocytes (in vitro) Increased Mitochondrial Membrane Potential (MMP) and mtDNA copy number Higher red/green fluorescence ratio (JC-1 dye) and increased mtDNA at 24h with 0.1 mM Epitalon [1]. Improved mitochondrial activity and biogenesis, reducing apoptosis [1]. [1]
Aging Mouse Oocytes (in vitro) Reduced DNA damage and apoptosis Lowered γH2AX signal (DNA damage marker) and reduced Annexin-V binding (apoptosis indicator) [1]. Lowered oxidative stress, leading to less genomic damage and cell death [1]. [1]
Human Cell Lines (in vitro) Increased Telomere Length Dose-dependent telomere extension in normal breast epithelial (HMEC) and fibroblast (IBR.3) cells treated with 1.0 μg/mL Epitalon for 3 weeks [2]. Upregulation of telomerase enzyme activity and hTERT mRNA expression [2]. [2]
General Review of Mechanisms - Epitalon is described as having significant geroprotective effects resulting from antioxidant, neuro-protective, and antimutagenic mechanisms [3]. Multiple, including potential influence on melatonin synthesis and gene expression [3]. [3] [4]

Experimental Protocols for Assessing Antioxidant Capacity

While the studies on Epitalon itself used specific biological models, general methodologies for evaluating antioxidant capacity are well-established in biochemistry. The table below outlines common assays that could, in principle, be applied to characterize Epitalon TFA in comparison with other compounds.

Assay Name Acronym Principle of the Method Measured Parameter Citation
Oxygen Radical Absorbance Capacity ORAC Measures the ability to inhibit peroxyl-radical induced oxidation by monitoring fluorescence decay over time. Area Under the Curve (AUC) of fluorescence decay; compared to a standard like Trolox [5]. [5]
Ferric Reducing Antioxidant Power FRAP Assesses the reduction of a ferric ion (Fe³⁺) complex to a ferrous (Fe²⁺) form. Increase in absorbance at 593 nm; results expressed in Trolox or ascorbic acid equivalents [5] [6]. [5] [6]
Trolox Equivalent Antioxidant Capacity TEAC Determines the ability to scavenge the stable ABTS⁺ radical cation. Percentage inhibition of absorbance at 734 nm; compared to Trolox standard [5]. [5]
2,2-Diphenyl-1-picrylhydrazyl Assay DPPH Measures the scavenging of the stable DPPH radical. Decrease in absorbance at 517 nm after 30 min; IC50 or Antiradical Power (ARP) is calculated [6]. [6]
Intracellular ROS Assay DCFH-DA Uses a cell-permeable dye that becomes fluorescent upon oxidation by intracellular ROS. Fluorescence intensity (Ex/Em ~502/523 nm); measured by flow cytometry or microscopy [5]. [5]

How to Approach a Comparative Analysis

To objectively compare Epitalon TFA with other antioxidants, you would ideally need to conduct a standardized experimental study. The flowchart below outlines a potential workflow for such a comparison.

start Start: Plan Comparative Study step1 1. Select Antioxidants for Comparison (e.g., Melatonin, Resveratrol, TA-65, N-Acetylcysteine) start->step1 step2 2. Choose Experimental Models (e.g., Cell-free systems, Primary cells, Cell lines) step1->step2 step3 3. Apply Standardized Assays (e.g., ORAC, FRAP, DPPH, Intracellular ROS) step2->step3 step4 4. Include Relevant Controls (e.g., Vehicle, Trolox/ASC standards, No-treatment) step3->step4 step5 5. Analyze Dose & Time Responses (e.g., IC50, ARP, EC50 values) step4->step5 step6 6. Assess Functional Outcomes (e.g., Telomere length, Mitochondrial function, Apoptosis markers) step5->step6 end End: Generate Comparable Dataset step6->end

Key Takeaways for Researchers

  • Evidence for Antioxidant Activity is Indirect but Promising: Current research does not provide a single metric like an ORAC value for Epitalon TFA. The evidence stems from its observed ability to reduce markers of oxidative damage (like ROS and DNA damage) and improve cellular health in biological models [1].
  • Mechanisms are Multifaceted: Epitalon's "antioxidant" effect appears to be a combination of direct radical scavenging, boosting endogenous defenses (potentially via Nrf2 activation), and improving mitochondrial efficiency, rather than a single mechanism [3] [7].
  • The "Comparison" Gap Exists: A direct, assay-by-assay comparison of Epitalon TFA against common antioxidants in a controlled, cell-free environment is a clear gap in the published literature that your research could aim to fill.

References

Epitalon efficacy cancer cells vs normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Effects of Epitalon

Cell Type Telomere Lengthening Mechanism Key Experimental Findings Quantitative Data (Dose-Dependent)

| Normal Human Cells (e.g., HMEC epithelial cells, IBR.3 fibroblasts) [1] | Telomerase Upregulation [1] [2] | • Increased hTERT mRNA expression • Elevated telomerase enzyme activity [1] | • Treatment: 1.0 μg/mL daily for 3 weeks [1] | | Cancer Cell Lines (e.g., 21NT, BT474 breast cancer cells) [1] | Alternative Lengthening of Telomeres (ALT) Activation [1] [2] | • Significant telomere extension via ALT pathway • Only a minor, non-significant increase in ALT activity was noted in normal cells [1] | • Treatment: 0.1, 0.2, 0.5, and 1.0 μg/mL daily for 4 days [1] |

Detailed Experimental Protocols

The comparative data above is derived from a standardized experimental workflow. Here are the detailed methodologies used in the cited 2025 study [1].

  • 1. Cell Culture and Treatment

    • Cell Lines Used:
      • Normal cells: HMEC (epithelial) and IBR.3 (fibroblasts).
      • Cancer cells: 21NT and BT474 (breast carcinoma).
    • Treatment Protocol:
      • Normal cells: Treated daily with 1.0 μg/mL of Epitalon for 3 weeks.
      • Cancer cells: Treated daily with a range of doses (0.1, 0.2, 0.5, and 1.0 μg/mL) for 4 days.
      • A stock solution of Epitalon was prepared at 2.5 mg/mL in bacteriostatic water [1].
  • 2. Telomere Length Measurement (qPCR)

    • DNA Extraction: Isolated using a commercial genomic DNA purification kit.
    • qPCR Analysis: Telomere length was estimated via quantitative PCR (qPCR).
      • Telomere Standard: A synthetic oligomer (TTAGGG)14 was used to create a standard curve.
      • Single-Copy Gene Control: The 36B4 gene was used to normalize for genomic DNA content.
      • Calculation: Ct values from qPCR were plotted against the standard curve to calculate absolute telomere length in kilobases (kb) [1].
  • 3. Analysis of Mechanisms

    • hTERT mRNA Expression: Measured using RNA extraction followed by qPCR to quantify the expression level of the telomerase catalytic subunit [1].
    • Telomerase Activity: Assessed using specialized assays to detect the enzymatic activity of telomerase itself [1].
    • ALT Activation: Evaluated through immunofluorescence analysis, likely targeting ALT-associated markers like C-circles or telomeric DNA sequences [1].

Mechanisms of Action Visualized

The experiments demonstrate that Epitalon works through different, cell-type-specific pathways to achieve telomere lengthening. The following diagrams illustrate these distinct mechanisms.

G cluster_normal Pathway in Normal Cells cluster_cancer Pathway in Cancer Cells Epitalon Epitalon hTERT hTERT mRNA Expression ↑ Epitalon->hTERT ALT ALT Pathway Activation Epitalon->ALT Telomerase Telomerase Activity ↑ hTERT->Telomerase Telomere_Normal Telomere Lengthening (via Telomerase) Telomerase->Telomere_Normal Telomere_Cancer Telomere Lengthening (via ALT) ALT->Telomere_Cancer

Research Implications and Future Directions

The finding that Epitalon activates two different telomere-maintenance mechanisms has critical implications for its potential therapeutic use and safety profile.

  • Targeting Age-Related Diseases: The ability to upregulate telomerase and extend telomeres in normal, healthy cells provides a strong rationale for researching Epitalon's application in combating cellular senescence and age-related diseases [1] [3]. Maintaining telomere length could contribute to healthy aging and longevity [1].
  • Cancer Research Considerations: The potent activation of the ALT pathway in certain cancer cell lines is a double-edged sword [1]. While it highlights a complex biological effect, it also underscores a potential risk that warrants extremely cautious investigation. The peptide's effects on pre-existing or subclinical tumors are not fully understood [3].
  • Mechanistic Specificity: The research demonstrates that Epitalon is not a simple "on/off" switch for telomerase. Its effect is highly context-dependent, influenced by the existing molecular machinery of the cell (e.g., the presence of ALT machinery in cancer cells) [1]. This specificity is a crucial consideration for future drug development.

References

Epitalon TFA validation hTERT mRNA expression

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Epitalon and hTERT mRNA

The table below summarizes the key findings from a 2025 study that provides direct quantitative data on how Epitalon upregulates hTERT mRNA expression and extends telomere length [1] [2].

Cell Type Treatment Key Findings on hTERT mRNA and Telomeres Proposed Primary Mechanism
Normal Human Cells (Fibroblasts IBR.3, Epithelial cells HMEC) 1.0 μg/mL daily for 3 weeks [1] Dose-dependent telomere length extension via upregulation of hTERT mRNA and telomerase enzyme activity [1] [2]. Telomerase activation [1] [2]
Breast Cancer Cells (21NT, BT474) 0.1, 0.2, 0.5, and 1.0 μg/mL daily for 4 days [1] Significant telomere length extension occurred primarily through ALT (Alternative Lengthening of Telomeres) activation [1] [2]. ALT activation [1] [2]

This study demonstrates that Epitalon induces telomere lengthening in both normal and cancer cells, but engages different downstream mechanisms. The selective activation of the ALT pathway in cancer cells is a critical finding for evaluating its therapeutic profile [1] [2].

Experimental Protocol for hTERT mRNA Quantification

The core methodology for validating hTERT mRNA expression involves real-time quantitative reverse transcription polymerase chain reaction (RQ-PCR). The workflow below outlines the key steps.

G start Cell Culture and Treatment step1 Total RNA Extraction (e.g., with TRIzol reagent) start->step1 step2 cDNA Synthesis (Reverse Transcription) step1->step2 step3 Real-Time Quantitative PCR (RQ-PCR) with TaqMan Probes step2->step3 step4 Data Analysis (hTERT mRNA Normalization) step3->step4 end Result: hTERT mRNA Expression Level step4->end

Key Technical Details:

  • Primers and Probes: The assay uses specific primers and a dual-labeled (FAM/TAMRA) TaqMan probe for the hTERT gene [3].
  • Normalization: hTERT mRNA copy numbers are standardized against a housekeeping gene (e.g., GAPDH or PBGD) to account for variations in RNA input and quality. The result is often expressed as a normalized ratio (NhTERT) [4] [3].
  • Instrumentation: The process is typically run on systems like the Roche LightCycler [4] [3].

Mechanism of Action: From Epitalon to Telomere Lengthening

Epitalon is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) modeled on a natural pineal gland extract [5] [6]. Its action on telomeres is believed to be part of its broader geroprotective effects. The following diagram illustrates the validated pathway from the 2025 study.

G epitalon Epitalon (AEDG) Treatment hTERT_mRNA Upregulation of hTERT mRNA Expression epitalon->hTERT_mRNA alt_path ALT Pathway Activation (in cancer cells) epitalon->alt_path In cancer cells telomerase Increased Telomerase Enzyme Activity hTERT_mRNA->telomerase telomere Telomere Length Extension telomerase->telomere alt_path->telomere

Research Context and Comparative Profile

  • Multi-pathway Geroprotector: Beyond telomere maintenance, research indicates Epitalon has antioxidant, neuroprotective, antimutagenic, and circadian rhythm-restoring effects, making it a broad-reaching compound in longevity science [5] [6].
  • Comparison to Other Compounds: Unlike nutraceuticals like TA-65 or resveratrol that also reportedly affect telomere attrition, Epitalon is a peptide with a defined structure and a potentially more direct mechanism of action [1] [6].
  • Critical Consideration - Cancer Cell Mechanisms: The finding that Epitalon can also promote telomere lengthening in cancer cells via the ALT pathway is crucial. This highlights the importance of further research to fully understand its safety profile and potential selectivity [1] [2].

References

Quantitative Data on Epitalon-Induced ALT Activation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative findings from the 2025 study, which treated various human cell lines with Epitalon [1].

Cell Line / Type Treatment Details Key Findings: Telomere Length Primary Mechanism Identified
Normal Epithelial (HMEC) 1.0 μg/mL for 3 weeks Increased Telomerase Upregulation: Dose-dependent extension via increased hTERT mRNA and telomerase enzyme activity [1].
Normal Fibroblast (IBR.3) 1.0 μg/mL for 3 weeks Increased Telomerase Upregulation: Dose-dependent extension via increased hTERT mRNA and telomerase enzyme activity [1].
Breast Cancer (21NT) 0.1, 0.2, 0.5, and 1.0 μg/mL for 4 days Significant increase ALT Activation: Telomere length was significantly extended through the ALT pathway [1].
Breast Cancer (BT474) 0.1, 0.2, 0.5, and 1.0 μg/mL for 4 days Significant increase ALT Activation: Telomere length was significantly extended through the ALT pathway [1].

Detailed Experimental Protocol

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the core methodologies used in the 2025 study [1].

  • Cell Culture and Treatment:
    • Cancer Cell Lines: Human breast cancer cells (21NT, BT474) were cultured in their respective media and treated daily with a range of Epitalon doses (0.1, 0.2, 0.5, and 1.0 μg/mL) for a short duration of 4 days [1].
    • Normal Cell Lines: Normal human epithelial (HMEC) and fibroblast (IBR.3) cells were treated daily with 1.0 μg/mL of Epitalon for a longer period of 3 weeks [1].
    • Control: Untreated cells were maintained under the same conditions to serve as a baseline control [1].
  • Telomere Length Measurement (qPCR):
    • DNA Extraction: Genomic DNA was isolated from all cell lines using a commercial DNA purification kit [1].
    • qPCR Analysis: Telomere length was estimated using a quantitative PCR (qPCR) method. The protocol involved:
      • Generating standard curves for both the telomere sequences and a single-copy reference gene (36B4) [1].
      • Using the cycle threshold (Ct) values from the qPCR to calculate the relative telomere length in kilobases (kb) for each sample [1].
  • Mechanism Investigation:
    • hTERT Expression: Quantitative analysis of hTERT mRNA expression levels was performed to assess telomerase induction [1].
    • ALT Activity: The study employed immunofluorescence analysis to investigate ALT activation, likely by detecting ALT-associated biomarkers [1].

Interpretation and Research Implications

The data indicates a critical double-edged sword effect of Epitalon:

  • Potential Geroprotective Effect: The ability to extend telomeres in normal cells via telomerase upregulation is the basis for its investigation as an anti-aging therapeutic [1] [2].
  • Significant Cancer Risk: The induction of the ALT pathway in cancer cells is a major concern. ALT is a clinically challenging mechanism linked to poor outcomes in certain cancers, as it provides cancer cells with a powerful means to achieve immortality [3] [4]. This finding suggests that Epitalon could potentially promote the progression of pre-existing cancers.

The diagrams below summarize the divergent mechanisms of Epitalon in normal versus cancer cells and the key experimental workflow.

G cluster_normal Normal Cells cluster_cancer Cancer Cells Epitalon Epitalon N1 hTERT mRNA Expression ↑ Epitalon->N1 C1 ALT Pathway Activation Epitalon->C1 N2 Telomerase Enzyme Activity ↑ N1->N2 N3 Dose-Dependent Telomere Extension N2->N3 C2 Significant Telomere Extension via ALT C1->C2

G Start Cell Culture & Epitalon Treatment A DNA/RNA/Protein Extraction Start->A B Telomere Length Measurement (qPCR) A->B C hTERT mRNA Expression Analysis A->C D ALT Activity Analysis (Immunofluorescence) A->D End Data Synthesis & Conclusion B->End C->End D->End

Conclusion and Future Research Directions

  • For Geroprotection: This potential must be rigorously weighed against the theoretical risk of promoting cancer growth.
  • For Cancer Research: The study provides a foundational protocol for investigating ALT mechanisms. Future work should focus on identifying the precise molecular triggers that cause Epitalon to engage ALT in cancer cells but not in normal cells.

References

In Vivo Lifespan & Tumor Incidence Data (Mouse Study)

Author: Smolecule Technical Support Team. Date: February 2026

Study Model & Design Key Lifespan Findings Other Relevant Biomarkers Source

| Model: Female Swiss-derived SHR mice [1] Dosing: 1.0 µg/mouse (~30-40 µg/kg), subcutaneously for 5 days/month, starting at 3 months of age until natural death [1] | • No change in mean life span [1]Increased maximum life span by 12.3% [1]Increased life span of the last 10% of survivors by 13.3% (P<0.01) [1] | • Slowed age-related switch-off of estrous function [1]Decreased frequency of chromosome aberrations in bone marrow cells by 17.1% (P<0.05) [1]6-fold inhibition of leukemia development; no effect on total spontaneous tumor incidence [1] | [1] |

Detailed Experimental Protocol

For researchers looking to understand or replicate the methodology, here is a detailed breakdown of the key in vivo study.

  • Animal Model: Female outbred Swiss-derived SHR mice (n=54 per group) [1].
  • Test Substance: Epitalon (Ala-Glu-Asp-Gly) tetrapeptide, dissolved in 0.1 ml of normal saline. The control group received 0.1 ml of saline only [1].
  • Dosing and Administration:
    • Route: Subcutaneous injection [1].
    • Dose: 1.0 µg/mouse (approximately 30-40 µg/kg) [1].
    • Regimen: Injected for 5 consecutive days every month, starting from 3 months of age until natural death [1].
  • Key Measurements:
    • Lifespan: Mean, maximum, and the survival time of the last 10% of mice were recorded [1].
    • Biomarkers of Aging: Estrous function was monitored, and chromosome aberrations in bone marrow cells were analyzed [1].
    • Tumor Incidence: Spontaneous tumor development was tracked, with a specific noted effect on leukemia [1].
    • General Health: Food consumption and body weight were monitored and showed no significant differences between groups [1].

Mechanisms of Action Underpinning Lifespan Effects

The observed in vivo effects are supported by research into Epitalon's cellular mechanisms. The following diagram illustrates its multi-pathway mode of action, which contributes to its potential geroprotective effects.

G A Epitalon Administration B Cellular & Systemic Effects A->B C Potential Geroprotective Outcomes B->C M1 Telomere Maintenance B->M1 M2 Epigenetic Regulation & DNA Protection B->M2 M3 Antioxidant Defense B->M3 M4 Circadian Rhythm Restoration B->M4 O1 Delayed Cellular Senescence Extended Replicative Lifespan M1->O1 O2 Reduced Genomic Instability Lower Chromosome Aberrations M2->O2 O3 Decreased Oxidative Damage Improved Cellular Health M3->O3 O4 Restored Neuroendocrine Function Slowed Functional Decline M4->O4

The diagram above shows how the multiple mechanisms contribute to the potential outcomes observed in studies:

  • Telomere Maintenance: A 2025 study demonstrated that Epitalon extends telomere length in normal human cells by upregulating hTERT mRNA expression and telomerase enzyme activity [2] [3].
  • DNA Protection: The reduction of chromosome aberrations seen in the mouse study [1] is consistent with findings that Epitalon can enhance DNA repair and reduce mutation load, partly through potential epigenetic modulation [4].
  • Antioxidant Effects: Studies, including one on mouse oocytes, show Epitalon reduces intracellular reactive oxygen species (ROS) and protects against oxidative damage, supporting cellular health [5].
  • Circadian Regulation: Research indicates Epitalon stimulates melatonin synthesis and can restore circadian rhythms, which are often dysregulated with age [6] [4].

Critical Analysis & Limitations for Researchers

When evaluating these findings, it is crucial to consider the following limitations:

  • Limited Independent Replication: The most cited long-term in vivo studies are from a specific research group. Independent validation in other laboratories is essential to confirm these results [1] [7].
  • Lack of Human Data: The evidence for lifespan extension comes entirely from animal models. The translational potential for human longevity remains speculative and is not supported by large-scale clinical trials [4] [8].
  • Mechanistic Gaps: While several mechanisms have been proposed, the precise molecular targets and pathways, such as the exact nature of its interaction with chromatin, are not fully elucidated and require further investigation [6] [4].
  • Cancer Consideration: Although the mouse study showed a reduction in leukemia, the ability of Epitalon to activate telomerase and the Alternative Lengthening of Telomeres (ALT) pathway in cancer cell lines warrants careful consideration of its long-term safety profile [2] [3].

Conclusion

References

×

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

504.13154205 g/mol

Monoisotopic Mass

504.13154205 g/mol

Heavy Atom Count

34

Dates

Last modified: 02-18-2024

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